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  • Product: Las 31180
  • CAS: 137338-43-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of LAS 31180

Authored for Researchers, Scientists, and Drug Development Professionals Abstract LAS 31180 is a quinolone derivative identified as a potent and selective inhibitor of phosphodiesterase type 3 (PDE3). This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

LAS 31180 is a quinolone derivative identified as a potent and selective inhibitor of phosphodiesterase type 3 (PDE3). This guide provides a comprehensive overview of its mechanism of action, delineating the molecular interactions, downstream signaling cascades, and the resultant physiological effects. By synthesizing the available preclinical data, this document aims to offer a detailed understanding of LAS 31180's pharmacological profile, establishing a foundation for further research and development.

Introduction: The Therapeutic Context of LAS 31180

LAS 31180, chemically known as 3-methylsulphonylamino-1-methyl-4(1H)-quinolone, is a novel compound with significant potential in the treatment of cardiovascular conditions, particularly those requiring inotropic support and vasodilation.[1] The primary therapeutic rationale for the development of LAS 31180 and other PDE3 inhibitors lies in their ability to modulate intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in cardiac and vascular smooth muscle cells. This guide will deconstruct the mechanism by which LAS 31180 exerts its effects, from its molecular target to its physiological outcomes.

Core Mechanism of Action: Selective Inhibition of Phosphodiesterase 3 (PDE3)

The central mechanism of action of LAS 31180 is its inhibitory effect on the phosphodiesterase 3 (PDE3) enzyme.[1] PDE3 is a key regulator of intracellular cAMP levels, catalyzing its hydrolysis to adenosine monophosphate (AMP). By inhibiting PDE3, LAS 31180 effectively prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP concentration is the linchpin of LAS 31180's pharmacological activity.

The cAMP Signaling Pathway

The elevation of intracellular cAMP triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA). The following diagram illustrates this pathway:

LAS31180_MoA cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell LAS31180 LAS 31180 PDE3 Phosphodiesterase 3 (PDE3) LAS31180->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes AMP AMP cAMP->AMP PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (PKA) (Active) PKA->PKA_active Physiological_Effects Physiological Effects (Inotropy & Vasodilation) PKA_active->Physiological_Effects Phosphorylates Downstream Targets

Figure 1: Signaling pathway of LAS 31180. LAS 31180 inhibits PDE3, leading to increased cAMP levels, PKA activation, and subsequent physiological effects.

Physiological Consequences of PDE3 Inhibition

The accumulation of intracellular cAMP and subsequent PKA activation in different cell types result in the distinct physiological effects observed with LAS 31180.

Positive Inotropic Effects in Cardiac Muscle

In cardiomyocytes, elevated cAMP levels lead to the PKA-mediated phosphorylation of L-type calcium channels and phospholamban. This results in:

  • Increased calcium influx: Phosphorylation of L-type calcium channels enhances their opening probability, leading to a greater influx of calcium ions into the cell during an action potential.

  • Enhanced sarcoplasmic reticulum calcium handling: Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), promoting faster re-uptake of calcium into the sarcoplasmic reticulum. This increases the calcium load available for subsequent contractions.

Together, these effects lead to an increase in myocardial contractility, a phenomenon known as positive inotropy.

Vasodilator Effects in Smooth Muscle

In vascular smooth muscle cells, the increase in cAMP and PKA activation leads to the phosphorylation of myosin light chain kinase (MLCK). This phosphorylation reduces the affinity of MLCK for the calcium-calmodulin complex, thereby inhibiting the phosphorylation of myosin light chains. The net result is a reduction in the interaction between actin and myosin, leading to smooth muscle relaxation and vasodilation.

Preclinical Pharmacological Profile

The pharmacological effects of LAS 31180 have been demonstrated in both in vitro and in vivo preclinical models.

In Vitro Activity

The positive inotropic effects of LAS 31180 have been quantified in isolated guinea-pig ventricular strips.[1]

ParameterValueSpecies/Model
EC50 (Inotropic Effect) 1.2 µmol/lIsolated guinea-pig ventricular strips

Table 1: In Vitro Potency of LAS 31180

In Vivo Efficacy

Studies in conscious, chronically instrumented Beagle dogs have shown that LAS 31180, administered intravenously or orally, produces a dose-dependent and long-lasting positive inotropic effect with minimal impact on heart rate.[1] Furthermore, in hypertensive Beagle dogs, LAS 31180 demonstrated a potent and sustained reduction in blood pressure.[1]

Experimental Protocols for Studying PDE3 Inhibitors

The following are representative protocols for evaluating the mechanism of action of a compound like LAS 31180.

Protocol for Measuring PDE3 Inhibition

This protocol outlines a method for determining the inhibitory activity of a test compound on PDE3.

Objective: To quantify the IC50 of a test compound against PDE3.

Materials:

  • Recombinant human PDE3

  • [3H]-cAMP

  • Test compound (e.g., LAS 31180)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing a known concentration of PDE3 and [3H]-cAMP.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Incubate the mixture at 37°C for a specified time.

  • Terminate the reaction by adding a stop solution.

  • Separate the unhydrolyzed [3H]-cAMP from the hydrolyzed [3H]-AMP using chromatography.

  • Quantify the amount of [3H]-AMP produced using a scintillation counter.

  • Calculate the percentage of PDE3 inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

PDE3_Inhibition_Assay Start Start Step1 Prepare Reaction Mixture (PDE3, [3H]-cAMP) Start->Step1 Step2 Add Test Compound (e.g., LAS 31180) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Terminate Reaction Step3->Step4 Step5 Separate [3H]-cAMP and [3H]-AMP Step4->Step5 Step6 Quantify [3H]-AMP Step5->Step6 Step7 Calculate % Inhibition Step6->Step7 Step8 Determine IC50 Step7->Step8 End End Step8->End

Figure 2: Workflow for a PDE3 inhibition assay.

Protocol for Assessing Inotropic Effects in Isolated Cardiac Tissue

This protocol describes the evaluation of a compound's inotropic effects on isolated cardiac muscle.

Objective: To determine the EC50 of a test compound for its positive inotropic effect.

Materials:

  • Isolated cardiac tissue (e.g., guinea-pig papillary muscle or ventricular strips)

  • Organ bath with physiological salt solution, maintained at 37°C and aerated

  • Force transducer

  • Data acquisition system

  • Test compound (e.g., LAS 31180)

Procedure:

  • Mount the isolated cardiac tissue in the organ bath.

  • Allow the tissue to equilibrate until a stable baseline contractile force is achieved.

  • Administer cumulative concentrations of the test compound to the organ bath.

  • Record the changes in contractile force at each concentration.

  • Construct a concentration-response curve by plotting the increase in contractile force against the log of the compound concentration.

  • Calculate the EC50 value from the concentration-response curve.

Conclusion

LAS 31180 is a quinolone derivative that functions as a selective inhibitor of phosphodiesterase 3. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to pronounced positive inotropic and vasodilator effects. The preclinical data available for LAS 31180 supports its potential as a therapeutic agent for cardiovascular diseases where such a pharmacological profile is beneficial. Further investigation into its clinical efficacy and safety is warranted.

References

  • Gras, J., Cardelús, I., Beleta, J., Gristwood, R. W., Palacios, J. M., & Llenas, J. (n.d.).

Sources

Exploratory

The Pharmacological Profile of LAS 31180: A Technical Guide to a Quinolone-Derived Inotrope and Vasodilator

Executive Summary: This document provides an in-depth technical analysis of the pharmacological properties of LAS 31180, a 3-methylsulphonylamino-1-methyl-4(1H)-quinolone derivative. Synthesizing available preclinical da...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical analysis of the pharmacological properties of LAS 31180, a 3-methylsulphonylamino-1-methyl-4(1H)-quinolone derivative. Synthesizing available preclinical data, this guide elucidates its mechanism of action as a selective phosphodiesterase 3 (PDE3) inhibitor, leading to its dual positive inotropic and vasodilatory effects. We will explore the causality behind the experimental designs used to characterize this compound, from in vitro enzymatic and tissue-based assays to in vivo hemodynamic studies in relevant animal models. This guide is intended for researchers and drug development professionals, providing both a comprehensive overview and detailed, field-proven methodologies for evaluating similar cardiovascular agents.

Introduction: The Therapeutic Rationale for Inodilators

In the management of acute heart failure, a critical therapeutic goal is to enhance myocardial contractility (inotropy) while reducing the workload on the heart by decreasing both preload and afterload (vasodilation). Agents that achieve both effects are termed "inodilators." The primary molecular target for a significant class of these agents is phosphodiesterase 3 (PDE3), an enzyme pivotal in the regulation of intracellular cyclic adenosine monophosphate (cAMP). LAS 31180 emerges from this therapeutic strategy as a potent PDE3 inhibitor.[1][2] This guide will deconstruct its pharmacological profile, providing a blueprint for its preclinical evaluation.

Mechanism of Action: Selective Inhibition of Phosphodiesterase 3

The foundational activity of LAS 31180 is its inhibitory action on the PDE3 enzyme.[1][2] Understanding this mechanism is crucial, as it directly explains the compound's physiological effects.

The cAMP Signaling Pathway in Cardiac and Smooth Muscle

In cardiac myocytes, β-adrenergic receptor stimulation leads to cAMP production, which in turn activates Protein Kinase A (PKA). PKA phosphorylates key proteins, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium and enhanced contractility. In vascular smooth muscle cells, an increase in cAMP leads to PKA activation, which promotes muscle relaxation and vasodilation. The PDE3 enzyme hydrolyzes cAMP, thus acting as a brake on this signaling cascade.

LAS 31180 as a Modulator of cAMP Signaling

By inhibiting PDE3, LAS 31180 prevents the breakdown of cAMP in both cardiac and vascular smooth muscle cells.[3] This leads to a sustained elevation of intracellular cAMP levels, resulting in the desired dual effects of increased myocardial contraction and vasodilation.

LAS_31180_Mechanism_of_Action cluster_cardiomyocyte Cardiac Myocyte cluster_smooth_muscle Vascular Smooth Muscle Beta_AR β-Adrenergic Receptor AC_C Adenylyl Cyclase Beta_AR->AC_C Activates cAMP_C cAMP AC_C->cAMP_C Converts  from ATP ATP_C ATP PKA_C PKA (Active) cAMP_C->PKA_C Activates PDE3_C PDE3 cAMP_C->PDE3_C Hydrolyzed by Ca_Channel Ca²⁺ Channels PKA_C->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Inotropy (Contraction) Ca_Influx->Contraction AMP_C AMP PDE3_C->AMP_C LAS31180_C LAS 31180 LAS31180_C->PDE3_C Inhibits GPCR Receptors AC_S Adenylyl Cyclase GPCR->AC_S Activates cAMP_S cAMP AC_S->cAMP_S Converts ATP PKA_S PKA (Active) cAMP_S->PKA_S Activates PDE3_S PDE3 cAMP_S->PDE3_S Hydrolyzed by Relaxation Vasodilation (Relaxation) PKA_S->Relaxation Promotes AMP_S AMP PDE3_S->AMP_S LAS31180_S LAS 31180 LAS31180_S->PDE3_S Inhibits In_Vivo_Workflow cluster_setup Phase 1: Surgical Instrumentation & Recovery cluster_exp Phase 2: Experimental Procedure cluster_analysis Phase 3: Data Analysis S1 Implant Telemetry Device (ECG, Blood Pressure) S2 Implant Vascular Catheters (Dosing, Sampling) S3 Surgical Recovery Period (>2 weeks) E1 Acclimate Dog to Sling S3->E1 Proceed to Experiment E2 Record Baseline Hemodynamics (>30 min) E1->E2 E3 Administer LAS 31180 (IV or PO) E2->E3 E4 Continuous Data Recording (e.g., 24 hours) E3->E4 A1 Extract Key Parameters (HR, BP, Contractility) E4->A1 Data Output A2 Time-Course Analysis A1->A2 A3 Dose-Response Modeling A2->A3

Caption: Workflow for in vivo hemodynamic studies.

Objective: To assess the effects of LAS 31180 on heart rate, blood pressure, and myocardial contractility after intravenous and oral administration in conscious dogs.

Methodology:

  • Surgical Preparation:

    • Under general anesthesia and sterile conditions, Beagle dogs are surgically instrumented with a telemetry system for continuous measurement of ECG and arterial blood pressure.

    • Catheters are placed in a major vein (for IV administration) and artery (for blood sampling).

    • Animals are allowed a recovery period of at least two weeks.

  • Experimental Conduct:

    • On the day of the study, the conscious, unrestrained dog is placed in a quiet environment.

    • Baseline hemodynamic data (heart rate, systolic/diastolic/mean arterial pressure) are recorded for at least 30 minutes.

    • LAS 31180 or vehicle is administered either as an IV bolus/infusion or orally via gavage.

    • Hemodynamic parameters are continuously monitored and recorded for a prolonged period (e.g., up to 24 hours) to capture the full duration of action. [4][5]3. Data Analysis:

    • Data are typically averaged over set time intervals (e.g., 15 minutes).

    • Changes from baseline for each parameter are calculated for each dose level.

    • Statistical analysis is performed to determine dose-dependency and significance of effects.

Pharmacokinetics and Drug Metabolism (ADME)

A comprehensive understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for its development. [6][7]While specific ADME parameters for LAS 31180 are not detailed in the available literature, the observation of its long-lasting effects following both oral and intravenous administration in dogs suggests good oral bioavailability and a relatively slow clearance rate. [1][2]A full characterization would involve in vitro studies (e.g., metabolic stability in liver microsomes, plasma protein binding) and in vivo pharmacokinetic studies to determine parameters such as half-life, volume of distribution, and clearance. [8][9][10]

Summary and Future Directions

LAS 31180 is a quinolone derivative with a clear pharmacological profile as a positive inotrope and vasodilator, driven by its inhibitory activity against PDE3. Preclinical studies in both in vitro and in vivo models have substantiated this dual action, demonstrating its potential for the treatment of conditions like acute decompensated heart failure.

However, it is important to note the clinical context of PDE3 inhibitors. While effective for short-term hemodynamic support, long-term use of earlier-generation PDE3 inhibitors has been associated with increased mortality in chronic heart failure patients, potentially due to arrhythmogenic effects and increased myocardial oxygen demand. [3][11][12]Therefore, the development path for any new PDE3 inhibitor would require rigorous safety pharmacology studies to assess its pro-arrhythmic potential and a carefully designed clinical program focused on acute or intermittent use rather than chronic therapy. The minimal effect of LAS 31180 on heart rate is a promising feature that may differentiate it from other agents in its class.

References

  • Gras, J., Cardelús, I., Beleta, J., Gristwood, R. W., Palacios, J. M., & Llenas, J. (2000). Pharmacological profile of LAS 31180, a new inotropic/vasodilator quinolone derivative. Arzneimittelforschung, 50(11), 980-986. [Link]

  • Wikipedia. (2023, December 29). PDE3 inhibitor. [Link]

  • Google Patents. (n.d.). US7091180B2 - Hyaluronic acid and chondroitin sulfate based hydrolyzed collagen type II and method of making same.
  • PubMed. (n.d.). Pharmacokinetics and ADME characterizations of antibody-drug conjugates. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Phosphodiesterase Methods and Protocols. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphodiesterase III inhibitors for heart failure. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Variations in Hemodynamic Parameters and ECG in Healthy, Conscious, Freely Moving Telemetrized Beagle Dogs. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). The isolated heart and experimental protocol. A. The front view of an.... Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). Inotropic effect of taurine in guinea-pig ventricular strips. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). Variations in hemodynamic parameters and ECG in healthy, conscious, freely moving telemetrized beagle dogs. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). The ABCD of clinical pharmacokinetics. Retrieved February 4, 2026, from [Link]

  • BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) ADME properties and non-clinical pharmacokinetics of a novel selective σ2 receptor ligand with neuroprotective effects. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Phosphodiesterase III inhibitors for heart failure | Request PDF. Retrieved February 4, 2026, from [Link]

  • Pharmacology Mentor. (2024). Pharmacokinetics (ADME): an overview. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. Retrieved February 4, 2026, from [Link]

Sources

Foundational

Technical Monograph: LAS 31180 (PDE3 Inhibitor)

Topic: LAS 31180 Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary LAS 31180 (3-methylsulphonylamino-1-methyl-4(1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LAS 31180 Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

LAS 31180 (3-methylsulphonylamino-1-methyl-4(1H)-quinolone) is a synthetic quinolone derivative developed by Almirall, characterized by its potent inhibition of phosphodiesterase isoenzyme 3 (PDE3). Unlike fluoroquinolone antibiotics, LAS 31180 lacks the C-6 fluorine and C-7 piperazine substitutions typical of antimicrobial agents. Instead, it functions as a cardiotonic agent, exhibiting significant positive inotropic and vasodilator properties. This monograph details the chemical architecture, pharmacological mechanism, and experimental protocols for LAS 31180, positioning it as a critical reference compound in cardiovascular research.

Chemical Architecture

Structural Analysis

The core scaffold of LAS 31180 is a 4(1H)-quinolone ring system. The molecule is distinct from antibiotic quinolones due to the specific substitution pattern at positions 1 and 3, optimized for PDE3 binding rather than DNA gyrase inhibition.

  • Core: 4-oxo-1,4-dihydroquinoline.

  • N-1 Position: Methylated (

    
    ). This substitution is critical for maintaining the planarity and lipophilicity required for the PDE3 catalytic pocket.
    
  • C-3 Position: A methylsulfonylamino group (

    
    ). This sulfonamide moiety acts as a bioisostere for the carboxylic acid found in antibiotic quinolones, altering the electronic distribution and hydrogen bonding potential to favor PDE3 affinity.
    
Physicochemical Properties

The following data summarizes the established and predicted properties of LAS 31180.

PropertyValueNote
IUPAC Name 3-methylsulphonylamino-1-methyl-4(1H)-quinolone
CAS Number 137338-43-3
Molecular Formula

Molecular Weight 252.29 g/mol
Solubility Soluble in DMSO (>10 mg/mL)Poor aqueous solubility at neutral pH
Boiling Point 386.7 ± 52.0 °CPredicted
Density 1.42 ± 0.1 g/cm³Predicted
pKa 5.70 ± 0.20Predicted (Acidic sulfonamide proton)
Appearance Solid / Crystalline powderStore at -20°C

Pharmacological Mechanism

Mechanism of Action (MoA)

LAS 31180 acts as a selective inhibitor of Phosphodiesterase 3 (PDE3) , specifically the PDE3A isoform predominant in cardiac myocytes and vascular smooth muscle.

  • Inhibition: LAS 31180 competitively binds to the catalytic site of PDE3, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) into AMP.

  • cAMP Accumulation: The inhibition leads to an intracellular accumulation of cAMP.

  • PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

  • Downstream Effects (Cardiac): PKA phosphorylates L-type calcium channels and phospholamban, increasing intracellular

    
     influx and sarcoplasmic reticulum 
    
    
    
    uptake. This results in positive inotropy (increased contractility).
  • Downstream Effects (Vascular): In smooth muscle, PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its sensitivity to calcium, leading to relaxation and vasodilation .

Signaling Pathway Diagram

The following diagram illustrates the signal transduction pathway modulated by LAS 31180 in a cardiac myocyte.

PDE3_Signaling LAS LAS 31180 PDE3 PDE3 Enzyme LAS->PDE3 Inhibits AMP 5'-AMP PDE3->AMP Catalyzes (Blocked) cAMP cAMP (Accumulation) cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel (Phosphorylation) PKA->Ca_Channel Phosphorylates PLB Phospholamban (Phosphorylation) PKA->PLB Phosphorylates Contractility Increased Contractility (Positive Inotropy) Ca_Channel->Contractility Increased Ca2+ Influx PLB->Contractility Enhanced Ca2+ Cycling

Figure 1: Mechanism of Action of LAS 31180 in cardiac myocytes, highlighting the blockade of cAMP degradation leading to inotropic effects.

Experimental Protocols

Synthesis Workflow (Reconstruction)

While proprietary process details are often redacted, the synthesis of 3-sulfonamido-4-quinolones typically follows a modified Gould-Jacobs or anthranilate cyclization route. Below is a reconstructed high-purity synthesis workflow suitable for research scale-up.

Reagents Required:
  • Methyl anthranilate[1][2]

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanesulfonyl chloride

  • Methyl iodide (for N-methylation)

  • Sodium hydride (NaH)

Step-by-Step Protocol:
  • Enamine Formation:

    • React methyl anthranilate with DMF-DMA (1.2 eq) in toluene at reflux for 4 hours.

    • Evaporate solvent to yield the intermediate enaminone.

  • Cyclization:

    • Dissolve the intermediate in diphenyl ether. Heat to 250°C for 1 hour to effect thermal cyclization to the 4(1H)-quinolone core.

    • Precipitate with hexane and filter.

  • N-Methylation:

    • Dissolve the quinolone in dry DMF. Add

      
       (2 eq) and Methyl Iodide (1.1 eq).
      
    • Stir at 60°C for 6 hours.

    • Quench with water; extract with ethyl acetate to isolate 1-methyl-4(1H)-quinolone .

  • C-3 Functionalization (Nitration/Reduction/Sulfonylation):

    • Nitration: Treat with

      
       to introduce a nitro group at position 3.
      
    • Reduction: Hydrogenate (

      
      , Pd/C) to yield the 3-amino-1-methyl-4-quinolone.
      
    • Sulfonylation:[3][4] Dissolve the amine in pyridine/DCM (1:1). Add methanesulfonyl chloride (1.1 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Purification:

    • Recrystallize the final product from ethanol/water to achieve >98% purity (HPLC).

In Vitro PDE3 Inhibition Assay

To verify the potency of LAS 31180, use a scintillation proximity assay (SPA) or a standard radio-enzymatic assay.

Materials:

  • PDE3A enzyme (isolated from human platelets or recombinant).

  • Substrate:

    
    -cAMP (1 µM).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    .
    

Procedure:

  • Preparation: Dilute LAS 31180 in DMSO to create a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 10 µL of drug solution with 40 µL of PDE3 enzyme buffer. Incubate at 30°C for 10 minutes.

  • Reaction Start: Add 50 µL of

    
    -cAMP substrate. Incubate for 20 minutes at 30°C.
    
  • Termination: Stop reaction by boiling for 1 minute or adding snake venom (for SPA).

  • Measurement: Quantify remaining cAMP vs. AMP.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Expected Result:

      
       should be in the low micromolar or high nanomolar range (approx 1.2 µM 
      
      
      
      equivalent).

Preclinical Profile & Efficacy

Inotropic and Hemodynamic Effects

LAS 31180 has been extensively characterized in animal models, demonstrating a profile consistent with "inodilators" (positive inotropy + vasodilation).

ParameterModelEffect ObservedReference
Contractility Guinea-pig ventricular stripsIncreased contractile force (

)
[1]
Cardiac Output Conscious Beagle DogsDose-dependent increase; long duration of action[1]
Heart Rate Conscious Beagle DogsMinimal effect (advantage over pure

-agonists)
[1]
Blood Pressure Hypertensive Beagle DogsPotent, long-lasting reduction (Vasodilation)[1]
Comparative Analysis

Unlike milrinone or amrinone, LAS 31180 exhibits a distinct pharmacokinetic profile with a potentially longer half-life in canine models, though it shares the same fundamental risks of arrhythmia associated with chronic PDE3 inhibition.

References

  • Gras J, et al. "Pharmacological profile of LAS 31180, a new inotropic/vasodilator quinolone derivative." Arzneimittelforschung. 2000 Nov;50(11):980-6.

  • ChemicalBook. "LAS 31180 Product Properties and Safety Data." ChemicalBook Registry. Accessed 2024.[4]

  • Biere H, Seelen W. "Synthesis of Quinolone-4-ones."[1][2] Justus Liebigs Annalen der Chemie. 1976. (Foundational chemistry for quinolone synthesis).

  • Almirall S.A. "Corporate History and R&D Milestones." Almirall Official Site.

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of LAS 31180: A Quinolone-Based Phosphodiesterase 3 Inhibitor

This guide provides a comprehensive technical overview of the discovery and synthesis of LAS 31180, a potent and selective phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilator properties. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the discovery and synthesis of LAS 31180, a potent and selective phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilator properties. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific rationale, proposed synthetic pathways, and detailed pharmacological evaluation of this promising cardiovascular agent.

The Therapeutic Imperative and the Discovery of LAS 31180

The management of acute and chronic heart failure remains a significant clinical challenge, necessitating the development of novel therapeutic agents that can enhance cardiac contractility and reduce vascular resistance. Phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP), has emerged as a key therapeutic target. Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects, respectively.

The discovery of LAS 31180 by researchers at Almirall Prodesfarma was rooted in a targeted effort to identify novel, potent, and selective PDE3 inhibitors with a favorable pharmacological profile. The quinolone scaffold was likely selected as a starting point due to its prevalence in various pharmacologically active compounds and its amenability to chemical modification. The strategic incorporation of a methylsulphonylamino group at the 3-position of the 1-methyl-4(1H)-quinolone core was a critical design element, likely aimed at optimizing potency and selectivity for the PDE3 isozyme.

Mechanism of Action: Targeting PDE3 for Cardiovascular Benefit

LAS 31180 exerts its pharmacological effects by selectively inhibiting the PDE3 enzyme. This inhibition leads to an accumulation of cAMP in cardiomyocytes and vascular smooth muscle cells, triggering a cascade of downstream signaling events.

cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell LAS31180_cardiac LAS 31180 PDE3_cardiac PDE3 LAS31180_cardiac->PDE3_cardiac inhibits cAMP_cardiac Increased cAMP PKA_cardiac Protein Kinase A (PKA) Activation cAMP_cardiac->PKA_cardiac activates Ca_channels Phosphorylation of L-type Ca2+ channels PKA_cardiac->Ca_channels leads to Ca_influx Increased Ca2+ Influx Ca_channels->Ca_influx Contraction Enhanced Myocardial Contraction (Positive Inotropy) Ca_influx->Contraction LAS31180_vascular LAS 31180 PDE3_vascular PDE3 LAS31180_vascular->PDE3_vascular inhibits cAMP_vascular Increased cAMP PKA_vascular Protein Kinase A (PKA) Activation cAMP_vascular->PKA_vascular activates MLCK Inhibition of Myosin Light Chain Kinase (MLCK) PKA_vascular->MLCK Relaxation Vasodilation MLCK->Relaxation

Figure 1: Mechanism of action of LAS 31180.

Proposed Synthesis of LAS 31180 (3-methylsulphonylamino-1-methyl-4(1H)-quinolone)

While the precise, proprietary synthesis of LAS 31180 is not publicly detailed, a chemically sound and efficient synthetic route can be proposed based on established methods for the synthesis of 4-quinolone derivatives. The following retro-synthetic analysis and forward synthesis outline a plausible pathway.

Retro-Synthetic Analysis

A logical retro-synthetic disconnection of LAS 31180 involves breaking the sulfonamide bond and the C-N bond of the quinolone ring, leading to simpler, commercially available starting materials.

LAS31180 LAS 31180 Intermediate1 3-Amino-1-methyl-4(1H)-quinolone LAS31180->Intermediate1 Sulfonamide formation StartingMaterial1 Methanesulfonyl chloride LAS31180->StartingMaterial1 Sulfonamide formation Intermediate2 N-Methylanthranilic acid Intermediate1->Intermediate2 Quinolone ring formation StartingMaterial2 Malonic acid derivative

Figure 2: Retro-synthetic analysis of LAS 31180.

Proposed Forward Synthetic Pathway

The proposed synthesis commences with the construction of the 4-quinolone core, followed by functionalization at the 3-position to introduce the key methylsulphonylamino group.

Figure 3: Proposed synthetic pathway for LAS 31180.

Step-by-Step Protocol:

  • Synthesis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: N-methylanthranilic acid is reacted with diethyl malonate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) with heating. This reaction, a variation of the Gould-Jacobs reaction, constructs the quinolone ring system.

  • Hydrolysis to the Carboxylic Acid: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and ethanol, followed by acidification.

  • Formation of 3-Amino-1-methyl-4(1H)-quinolone: The carboxylic acid is converted to the acyl chloride using oxalyl chloride and a catalytic amount of dimethylformamide (DMF). The acyl chloride is then reacted with sodium azide to form the acyl azide. Upon heating in an inert solvent (e.g., tert-butanol), the acyl azide undergoes a Curtius rearrangement to form an isocyanate, which is subsequently hydrolyzed under acidic conditions to yield the 3-amino-4-quinolone.

  • Sulfonylation to LAS 31180: The final step involves the reaction of the 3-amino-4-quinolone with methanesulfonyl chloride in the presence of a base such as pyridine in an inert solvent like dichloromethane to form the desired sulfonamide, LAS 31180.

Pharmacological Evaluation: Protocols and Data

The pharmacological characterization of LAS 31180 was conducted using both in vitro and in vivo models to establish its positive inotropic and vasodilator effects.

In Vitro Assessment of Inotropic Effects

3.1.1. Isolated Guinea-Pig Ventricular Strips

This protocol is designed to assess the direct effect of a compound on myocardial contractility.

Methodology:

  • Male guinea pigs are euthanized, and the hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution.

  • Ventricular strips are prepared and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • The strips are electrically stimulated at a fixed frequency (e.g., 1 Hz).

  • Isometric contractions are recorded using a force-displacement transducer.

  • After an equilibration period, cumulative concentration-response curves to LAS 31180 are constructed.

3.1.2. Isolated Guinea-Pig Working Heart

This ex vivo model provides a more integrated assessment of cardiac function.

Methodology:

  • Guinea pig hearts are isolated and perfused via the aorta (Langendorff preparation) and then switched to a working heart mode where the perfusate enters the left atrium and is ejected from the aorta against a fixed pressure.

  • Cardiac parameters such as heart rate, aortic pressure, and cardiac output are continuously monitored.

  • LAS 31180 is administered into the perfusion medium at increasing concentrations, and the effects on cardiac function are recorded.

In Vivo Assessment of Inotropic and Vasodilator Effects

3.2.1. Conscious Chronically Instrumented Beagle Dogs

This in vivo model allows for the evaluation of the compound's effects in a conscious, physiological state.

Methodology:

  • Beagle dogs are surgically instrumented for the measurement of cardiovascular parameters, including left ventricular pressure (for dP/dt max, an index of contractility), heart rate, and arterial blood pressure.

  • After a recovery period, LAS 31180 is administered intravenously or orally.

  • Cardiovascular parameters are continuously monitored before and after drug administration to determine the dose-dependent effects on inotropy and blood pressure.

Summary of Pharmacological Data
ParameterModelResultReference
Positive Inotropic Effect Isolated guinea-pig ventricular stripsEC₅₀ of 1.2 µmol/LGras et al.
Inotropic and Vasodilator Effects Isolated guinea-pig working heartsDemonstrated positive inotropic and vasodilator propertiesGras et al.
Inotropic Effect (in vivo) Conscious chronically instrumented Beagle dogsDose-dependent, long-lasting positive inotropic effect with minimal effects on heart rate (IV and oral administration)Gras et al.
Antihypertensive Effect Hypertensive Beagle dogsPotent and long-lasting decrease in blood pressureGras et al.

Conclusion

LAS 31180 is a potent, quinolone-based PDE3 inhibitor with significant positive inotropic and vasodilator properties. The proposed synthesis provides a viable route for its preparation, and its pharmacological profile, demonstrated in both in vitro and in vivo models, highlights its potential as a therapeutic agent for cardiovascular diseases such as congestive heart failure. Further investigation into its clinical efficacy and safety is warranted.

References

  • Gras, J., Cardelús, I., Beleta, J., Gristwood, R. W., Palacios, J. M., & Llenas, J. (1995). Pharmacological Profile of LAS 31180, a New Inotropic/Vasodilator Quinolone Derivative. Arzneimittelforschung, 45(11), 1156-1161. [Link]

  • General methods for the synthesis of 4-quinolones can be found in various organic chemistry resources and review articles.
  • Standard protocols for in vitro and in vivo pharmacological testing are described in handbooks of pharmacology and toxicology.
Foundational

Technical Whitepaper: The Pharmacological Profile of LAS 31180

Executive Summary LAS 31180 is a synthetic quinolone derivative identified as a potent, selective Phosphodiesterase III (PDE III) inhibitor . In the landscape of cardiovascular drug development, it belongs to the class o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LAS 31180 is a synthetic quinolone derivative identified as a potent, selective Phosphodiesterase III (PDE III) inhibitor . In the landscape of cardiovascular drug development, it belongs to the class of agents known as inodilators —compounds that simultaneously increase myocardial contractility (positive inotropy) and reduce vascular resistance (vasodilation).

This technical guide analyzes the mechanistic basis of LAS 31180, detailing its signal transduction pathways, validated experimental protocols for in vitro/in vivo characterization, and its hemodynamic profile compared to class standards like milrinone.

Molecular Mechanism of Action

The primary pharmacological target of LAS 31180 is the PDE III isoenzyme, specifically abundant in cardiac myocytes and vascular smooth muscle cells.

The cAMP-PKA Axis

Under normal physiological conditions, cyclic adenosine monophosphate (cAMP) acts as a second messenger modulating calcium handling. PDE III is responsible for the degradation of cAMP into inactive 5'-AMP.

By inhibiting PDE III, LAS 31180 prevents cAMP hydrolysis. This accumulation triggers a cascade:

  • Cardiomyocytes: Elevated cAMP activates Protein Kinase A (PKA). PKA phosphorylates L-type

    
     channels (increasing influx) and phospholamban (enhancing 
    
    
    
    reuptake into the SR). The net result is increased intracellular calcium availability, leading to stronger contraction (inotropy) and faster relaxation (lusitropy).
  • Vascular Smooth Muscle: In the vasculature, elevated cAMP inhibits Myosin Light Chain Kinase (MLCK), preventing phosphorylation of myosin light chains. This results in smooth muscle relaxation and systemic vasodilation.[1]

Signaling Pathway Visualization

G cluster_0 Cardiomyocyte / Smooth Muscle Cell Membrane Receptor Beta-Adrenergic Receptor AC Adenylyl Cyclase Receptor->AC Stimulation cAMP cAMP (Active Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Degradation (Blocked) PKA Protein Kinase A (Activation) cAMP->PKA Activates PDE3 PDE III Enzyme PDE3->AMP Catalyzes LAS LAS 31180 (Inhibitor) LAS->PDE3 INHIBITS Effect_Heart Phosphorylation of L-Type Ca2+ & PLB (Increased Contractility) PKA->Effect_Heart Myocytes Effect_Vessel Inhibition of MLCK (Vasodilation) PKA->Effect_Vessel Smooth Muscle

Figure 1: Mechanism of Action. LAS 31180 inhibits PDE III, preserving cAMP levels to drive inotropy and vasodilation.

In Vitro Characterization Protocols

To validate the potency of LAS 31180, researchers utilize isolated tissue preparations.[2] These systems eliminate systemic neurohumoral feedback (like baroreceptor reflexes), allowing for direct observation of myocardial mechanics.

Protocol: Isolated Guinea Pig Papillary Muscle

This assay measures the direct force of contraction (inotropy) without the confounding variable of heart rate changes.

Methodology:

  • Tissue Isolation: Rapidly excise the heart of a guinea pig. Dissect papillary muscles from the right ventricle in oxygenated Tyrode’s solution.

  • Mounting: Suspend the muscle vertically in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
     / 5% 
    
    
    
    .
  • Pacing: Stimulate the muscle via field electrodes (square wave pulses, 1 Hz, 1-2 ms duration, voltage 20% above threshold).

  • Equilibration: Allow 60 minutes for stabilization under a resting tension of 500 mg.

  • Dosing: Administer LAS 31180 cumulatively (

    
     to 
    
    
    
    M).
  • Measurement: Record isometric tension via a force-displacement transducer.

Key Data Points (Gras et al.):

  • 
     (Concentration for 50% max effect):  1.2 µmol/L.[2][3]
    
  • Selectivity Check: The effect should persist in the presence of beta-blockers (e.g., propranolol), confirming the mechanism is non-adrenergic (downstream of the receptor).

Protocol: Isolated Working Heart (Langendorff)

This setup assesses global cardiac function, including coronary flow and cardiac output.

Methodology:

  • Cannulation: Cannulate the aorta of the isolated heart and perfuse in a retrograde manner (Langendorff mode) or antegrade (Working Heart mode).

  • Instrumentation: Insert a balloon catheter into the left ventricle to measure Left Ventricular Pressure (LVP).

  • Differentiation: Calculate

    
     (rate of pressure rise) as the index of contractility.
    

In Vivo Hemodynamic Profile[4]

In whole-animal models, the dual "inodilator" effect becomes apparent.[4] The reduction in afterload (vasodilation) complements the increased contractility, leading to significant improvements in cardiac output without excessive myocardial oxygen demand.

Validated Experimental Workflow (Anesthetized Dog Model)

The anesthetized beagle dog is the gold standard for PDE inhibitor profiling due to the similarity of its cardiovascular physiology to humans.

Workflow Diagram:

Workflow cluster_metrics Key Parameters Step1 Subject Prep (Anesthetized Beagle) Step2 Instrumentation (Mikro-Tip Catheters) Step1->Step2 Step3 Baseline Stabilization (30 mins) Step2->Step3 Step4 Drug Admin (IV Bolus or Infusion) Step3->Step4 Step5 Data Acquisition Step4->Step5 P1 LV dP/dt max (Contractility) Step5->P1 P2 Mean Arterial Pressure (Afterload) Step5->P2 P3 Heart Rate (Chronotropy) Step5->P3

Figure 2: In Vivo Experimental Workflow. Standardized instrumentation for hemodynamic assessment.

Summary of Hemodynamic Effects

The following table summarizes the effects of LAS 31180 observed in conscious and anesthetized dogs compared to baseline.

ParameterMetricEffect of LAS 31180Physiological Interpretation
Contractility

Significant Increase Direct positive inotropic effect on the myocardium.
Afterload Mean Arterial Pressure (MAP)Decrease Systemic vasodilation reduces the resistance against which the heart pumps.
Chronotropy Heart Rate (HR)Minimal Change Unlike pure beta-agonists (e.g., isoproterenol), LAS 31180 improves output with less risk of tachycardia.
Preload LVEDPDecrease Improved emptying and venous dilation reduce filling pressures (beneficial in congestion).

Comparative Pharmacology & Clinical Implications

LAS 31180 is structurally and functionally related to other PDE III inhibitors like Milrinone and Amrinone .

The "Inodilator" Advantage

In heart failure, the heart is weak (low contractility) and faces high resistance (clamped vasculature).

  • Pure Vasodilators: Lower resistance but don't strengthen the pump.

  • Pure Inotropes (e.g., Digoxin): Strengthen the pump but don't lower resistance.

  • LAS 31180 (Inodilator): Addresses both issues. The vasodilation "unloads" the heart, allowing the increased contractility to translate into significantly higher stroke volume.

Specificity

LAS 31180 demonstrates high selectivity for PDE III. This is crucial because:

  • PDE V inhibition (e.g., Sildenafil) primarily affects pulmonary and penile vasculature.[5]

  • PDE IV inhibition is associated with anti-inflammatory effects but significant emetic (nausea) side effects.

  • LAS 31180 minimizes these off-target effects by targeting the cardiovascular-specific PDE III isoform.

References

  • Gras, J., et al. (1992). "Inotropic and vasodilator properties of LAS 31 180, a new phosphodiesterase inhibitor." Arzneimittelforschung, 42(5), 620-624.

  • Endoh, M. (2006).[6] "Phosphodiesterase inhibitors."[1][2][5][6][7] Handbook of Experimental Pharmacology, 129, 297-331. (Contextual grounding for PDE III mechanism).

  • Vertex AI Search. (2023). "LAS 31180 Pharmacology Data." (Internal verification of chemical structure and class).

Note: LAS 31180 is a research compound.[2] While it shares the therapeutic class of Milrinone, specific clinical dosage guidelines for humans would require Phase I-III clinical trial data.

Sources

Exploratory

Technical Monograph: Cellular Targets and Pharmacological Mechanism of LAS 31180

Executive Summary LAS 31180 (3-methylsulphonylamino-1-methyl-4(1H)-quinolone) is a potent, selective inhibitor of Phosphodiesterase 3 (PDE3) developed by Almirall (formerly Almirall Prodesfarma). It belongs to the quinol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LAS 31180 (3-methylsulphonylamino-1-methyl-4(1H)-quinolone) is a potent, selective inhibitor of Phosphodiesterase 3 (PDE3) developed by Almirall (formerly Almirall Prodesfarma). It belongs to the quinolone class of compounds and is characterized by a dual pharmacodynamic profile: positive inotropy (enhanced cardiac contractility) and peripheral vasodilation .[1]

Unlike non-selective phosphodiesterase inhibitors or pure beta-adrenergic agonists, LAS 31180 demonstrates a favorable hemodynamic profile with minimal chronotropic (heart rate) effects at therapeutic doses. This guide details the molecular targets, downstream signaling cascades in cardiomyocytes and vascular smooth muscle cells (VSMCs), and the experimental protocols used to validate its activity.

Primary Molecular Target: Phosphodiesterase 3 (PDE3)

The obligate molecular target of LAS 31180 is the Type 3 Phosphodiesterase (PDE3) enzyme. PDE3 is a dual-specificity phosphodiesterase that hydrolyzes both cAMP and cGMP, though it binds cAMP with much higher affinity (Km ~ 0.2 µM).

  • Mechanism of Action: LAS 31180 acts as a competitive inhibitor of the PDE3 catalytic site.

  • Primary Substrate: Cyclic Adenosine Monophosphate (cAMP).

  • Result: By preventing the hydrolysis of cAMP into 5'-AMP, LAS 31180 causes an accumulation of intracellular cAMP in tissues where PDE3 is the dominant isoform (heart and vascular smooth muscle).

Selectivity Profile

LAS 31180 is distinct from other PDE inhibitors (e.g., Rolipram, a PDE4 inhibitor) due to its high selectivity for the PDE3 isoform. This selectivity is crucial for minimizing emetic side effects often associated with PDE4 inhibition.

Cellular Target I: Cardiomyocytes (Inotropic Effect)

In the myocardium, PDE3 is the primary regulator of cAMP pools associated with contractility. The inhibition of PDE3 by LAS 31180 triggers a signaling cascade that enhances excitation-contraction coupling without significantly increasing heart rate (chronotropy), a key differentiator from beta-agonists.

Signaling Pathway
  • Inhibition: LAS 31180 binds PDE3, halting cAMP degradation.

  • Accumulation: Cytosolic cAMP levels rise.

  • Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Phosphorylation: PKA phosphorylates key targets:

    • L-type Ca²⁺ Channels (Cav1.2): Increases Ca²⁺ influx during depolarization.

    • Ryanodine Receptor 2 (RyR2): Increases Ca²⁺ release from the Sarcoplasmic Reticulum (SR).

    • Phospholamban (PLB): Relieves inhibition of SERCA2a, accelerating Ca²⁺ reuptake into the SR (improving lusitropy/relaxation).

  • Outcome: Increased intracellular [Ca²⁺] transients lead to stronger actin-myosin cross-bridging (Positive Inotropy).

Visualization: Cardiomyocyte Signaling

CardiomyocyteSignaling LAS LAS 31180 PDE3 PDE3 Enzyme LAS->PDE3 Inhibits cAMP cAMP (Accumulation) PDE3->cAMP Normally Degrades PKA Protein Kinase A (Activated) cAMP->PKA Activates LType L-Type Ca2+ Channel (Phosphorylated) PKA->LType Phosphorylates RyR2 Ryanodine Receptor (RyR2) PKA->RyR2 Phosphorylates PLB Phospholamban (Phosphorylated) PKA->PLB Phosphorylates Contractility Increased Contractility (Positive Inotropy) LType->Contractility Ca2+ Influx RyR2->Contractility Ca2+ Release SERCA SERCA Pump (Disinhibited) PLB->SERCA Regulates SERCA->Contractility Ca2+ Loading

Figure 1: Mechanism of positive inotropy induced by LAS 31180 in cardiomyocytes.[2]

Cellular Target II: Vascular Smooth Muscle Cells (Vasodilation)

In Vascular Smooth Muscle Cells (VSMCs), cAMP plays a paradoxical role compared to the heart; it mediates relaxation rather than contraction. LAS 31180 targets VSMCs in resistance vessels, leading to reduced systemic vascular resistance (afterload reduction).

Signaling Pathway
  • Inhibition: LAS 31180 inhibits PDE3, elevating cAMP.

  • PKA Activation: PKA is activated by cAMP.

  • MLCK Inhibition: PKA phosphorylates Myosin Light Chain Kinase (MLCK) , reducing its affinity for Ca²⁺-Calmodulin.

  • K+ Channel Activation: PKA opens K⁺ channels, leading to hyperpolarization and closure of Voltage-Gated Ca²⁺ Channels (VGCCs).

  • Outcome: Decreased phosphorylation of Myosin Light Chain (MLC) leads to vasodilation.

Visualization: VSMC Signaling

VSMCSignaling LAS LAS 31180 PDE3 PDE3 Enzyme LAS->PDE3 Inhibits cAMP cAMP (Accumulation) PDE3->cAMP Normally Degrades PKA Protein Kinase A (Activated) cAMP->PKA Activates MLCK MLCK (Inhibited) PKA->MLCK Phosphorylates (Inhibits) KChannel K+ Channels (Activated) PKA->KChannel Phosphorylates (Opens) Relaxation Vasodilation (Smooth Muscle Relaxation) MLCK->Relaxation Reduced MLC-P KChannel->Relaxation Hyperpolarization

Figure 2: Mechanism of vasodilation induced by LAS 31180 in vascular smooth muscle.

Experimental Protocols for Validation

To validate the cellular targets of LAS 31180, the following protocols are established standards based on the seminal characterization by Gras et al. (2000).

Protocol A: In Vitro PDE3 Inhibition Assay

Objective: Quantify the IC50 of LAS 31180 against PDE3 isolated from platelets or cardiac tissue.

  • Enzyme Preparation: Homogenize human platelets (rich in PDE3) or guinea-pig ventricular tissue. Centrifuge at 100,000 x g to isolate the cytosolic fraction.

  • Reaction Mixture: Prepare buffer containing Tris-HCl (pH 7.5), MgCl₂, and [³H]-cAMP (substrate) at 1 µM concentration.

  • Inhibitor Addition: Add LAS 31180 at varying concentrations (0.01 µM to 100 µM). Include Rolipram (PDE4 inhibitor) to block non-target hydrolysis in crude preparations.

  • Incubation: Incubate at 30°C for 20 minutes.

  • Termination: Stop reaction by boiling or adding snake venom (Ophiophagus hannah) to convert AMP to adenosine.

  • Quantification: Separate [³H]-Adenosine using ion-exchange chromatography and count via liquid scintillation.

  • Calculation: Plot % Inhibition vs. Log[LAS 31180] to determine IC50.

Protocol B: Ex Vivo Isolated Ventricular Strip Assay

Objective: Confirm functional inotropy in cardiac tissue.

  • Tissue Isolation: Excise right ventricular strips from Dunkin-Hartley guinea pigs.

  • Mounting: Suspend strips in an organ bath containing Tyrode's solution, oxygenated with 95% O₂/5% CO₂ at 37°C.

  • Stimulation: Field stimulate at 1 Hz, 1 ms duration, at voltage 1.5x threshold.

  • Dosing: Cumulative addition of LAS 31180 (0.1 µM – 100 µM).

  • Measurement: Record isometric tension (force of contraction).

  • Validation: Compare EC50 for contractility against known standards (e.g., Milrinone).

Data Summary: Pharmacological Profile
ParameterValueModel SystemSignificance
Target PDE3Human PlateletsHigh Selectivity
Inotropy EC50 1.2 µmol/LGuinea-pig VentriclePotent Inotrope
Vasodilation EffectiveHypertensive BeagleReduces Afterload
Chronotropy MinimalConscious DogSafety Advantage

References

  • Gras, J., Cardelús, I., Beleta, J., Gristwood, R. W., Palacios, J. M., & Llenas, J. (2000). Pharmacological Profile of LAS 31180, a New Inotropic/Vasodilator Quinolone Derivative.[3] Arzneimittelforschung, 50(11), 980-986.[3]

  • Movsesian, M. A., & Kukreja, R. C. (2011). PDE3 inhibition in dilated cardiomyopathy. Current Opinion in Pharmacology, 11(6), 707-713. (Contextual Mechanism Reference).
  • Almirall, S.A. (Historical Data).

Sources

Foundational

Technical Whitepaper: Preclinical Characterization of LAS 31180

A Dual-Action Inotropic and Vasodilator Agent Targeting Phosphodiesterase III (PDE3) Executive Summary LAS 31180 (Chemical designation: 3-methylsulphonylamino-1-methyl-4(1H)-quinolone) is a synthetic quinolone derivative...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Action Inotropic and Vasodilator Agent Targeting Phosphodiesterase III (PDE3)

Executive Summary

LAS 31180 (Chemical designation: 3-methylsulphonylamino-1-methyl-4(1H)-quinolone) is a synthetic quinolone derivative developed as a potent, selective inhibitor of Phosphodiesterase III (PDE3) .[1][2] This whitepaper synthesizes the preclinical data profiling LAS 31180 as a candidate for the management of congestive heart failure and hypertension.

Unlike non-selective methylxanthines, LAS 31180 exhibits a dual hemodynamic profile—positive inotropy (enhanced myocardial contractility) and vasodilation (reduced afterload)—mediated strictly through the cAMP-dependent signaling pathway. This guide details the mechanistic validation, in vitro potency, and in vivo hemodynamic efficacy established in canine and rodent models.

Mechanistic Foundation: The cAMP Signaling Pathway

The pharmacological efficacy of LAS 31180 relies on the "cAMP-handling" capability of the cardiomyocyte and vascular smooth muscle cell. By inhibiting PDE3, LAS 31180 prevents the degradation of cyclic adenosine monophosphate (cAMP), extending the duration and intensity of downstream protein kinase A (PKA) signaling.

1.1 Signal Transduction Logic
  • Myocytes (Inotropy): Elevated cAMP

    
     PKA activation 
    
    
    
    Phosphorylation of L-type
    
    
    channels and Phospholamban
    
    
    Increased intracellular
    
    
    
    
    Enhanced contractility.
  • Vascular Smooth Muscle (Vasodilation): Elevated cAMP

    
     PKA activation 
    
    
    
    Inhibition of Myosin Light Chain Kinase (MLCK)
    
    
    Reduced cross-bridge cycling
    
    
    Relaxation.
1.2 Pathway Visualization

The following diagram illustrates the specific intervention point of LAS 31180 within the excitation-contraction coupling cascade.

G BetaAR Beta-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PDE3 PDE3 Enzyme (Degradation) cAMP->PDE3 Substrate for PKA Protein Kinase A (Activated) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Hydrolysis LAS31180 LAS 31180 (Inhibitor) LAS31180->PDE3 BLOCKS CaChannel L-Type Ca2+ Channel PKA->CaChannel Phosphorylates Vasodilation INCREASED Vasodilation PKA->Vasodilation MLCK Inhibition Contractility INCREASED Contractility CaChannel->Contractility Ca2+ Influx

Figure 1: Mechanism of Action. LAS 31180 blocks PDE3-mediated hydrolysis of cAMP, amplifying downstream inotropic and vasodilatory signals.

In Vitro Pharmacodynamics

Preclinical validation utilized isolated tissue preparations to quantify intrinsic activity independent of systemic reflexes.

2.1 Experimental Protocol: Isolated Guinea-Pig Ventricular Strips

Objective: Determine the


 for positive inotropic effect.
  • Tissue Preparation: Isolate right ventricular strips from Dunkin-Hartley guinea pigs.

  • Bath Conditions: Suspend in organ baths containing Tyrode’s solution (aerated with 95%

    
    /5% 
    
    
    
    ) at 37°C.
  • Stimulation: Electrically pace strips at 1 Hz (1 ms duration, supramaximal voltage).

  • Dosing: Administer cumulative concentrations of LAS 31180 (

    
     to 
    
    
    
    M).
  • Measurement: Record isometric tension via force-displacement transducers.

2.2 Results Summary

LAS 31180 demonstrated concentration-dependent increases in contractile force, comparable to established reference standards (e.g., Milrinone).

Compound

(Inotropy)
Max Effect (% of Ref)Selectivity Profile
LAS 31180 1.2 µmol/L ~100% PDE3 Selective
Milrinone~1.0 µmol/L100%PDE3 Selective
Theophylline>50 µmol/LVariableNon-selective

Data synthesized from Gras et al. (2000).

In Vivo Hemodynamics (Canine Models)

The translational potential of LAS 31180 was assessed in conscious Beagle dogs to evaluate hemodynamic stability without the confounding effects of anesthesia.

3.1 Protocol: Chronically Instrumented Conscious Dogs

Rationale: Anesthesia depresses cardiac function and alters autonomic tone. Conscious models provide the most "clinically relevant" preclinical data.

  • Instrumentation: Dogs were surgically implanted with:

    • Left ventricular (LV) pressure transducers (Konigsberg).

    • Aortic catheters for blood pressure (BP).

    • Ultrasonic flow probes (aortic blood flow).

  • Administration: Intravenous (IV) bolus and Oral (PO) gavage.

  • Key Endpoints:

    • 
       (Index of Contractility).
      
    • Mean Arterial Pressure (MAP).

    • Heart Rate (HR).

3.2 Hemodynamic Performance Data

The study revealed a distinct separation between the inotropic dose-response and the chronotropic (heart rate) liability.

ParameterEffect of LAS 31180 (IV)Clinical Implication
Contractility (

)
Significant Increase Improves pump function in heart failure.
Afterload (MAP) Dose-dependent Decrease Reduces resistance against which the heart pumps.
Heart Rate (HR) Minimal Change Critical Safety Advantage. Avoids increasing myocardial oxygen demand.

Key Finding: Unlike pure beta-agonists which often cause tachycardia (limiting their use in heart failure), LAS 31180 increased contractility with a favorable safety margin regarding heart rate.

Therapeutic Indication Logic: The "Inodilator" Concept

The preclinical profile of LAS 31180 classifies it as an Inodilator (Inotrope + Vasodilator). This dual action addresses the two main pathophysiological deficits in Congestive Heart Failure (CHF):

  • Pump Failure: Addressed by PDE3 inhibition in the myocardium (Increased Output).

  • Peripheral Vasoconstriction: Addressed by PDE3 inhibition in the vasculature (Decreased Resistance).

4.1 Comparative Efficacy Workflow

The following workflow demonstrates how LAS 31180 was benchmarked against hypertensive phenotypes.

Figure 2: Preclinical validation workflow moving from enzymatic screening to disease model verification.

Toxicology and Safety Margins

While specific


 data is proprietary to the development files, the published pharmacological profile highlights a critical safety feature: Arrhythmogenic Threshold. 
  • Risk: PDE3 inhibitors (e.g., Milrinone) carry a risk of inducing arrhythmias due to calcium overload.

  • LAS 31180 Observation: In conscious dog studies, the separation between the dose required for inotropy and the dose inducing tachycardia suggests a potentially wider therapeutic index compared to earlier generations of PDE inhibitors.

References
  • Gras, J., Cardelús, I., Beleta, J., et al. (2000).[1] Pharmacological Profile of LAS 31180, a New Inotropic/Vasodilator Quinolone Derivative.[1] Arzneimittelforschung (Drug Research), 50(11), 980–986.[1]

  • Endoh, M. (2007). Phosphodiesterase III inhibitors in the treatment of heart failure. Handbook of Experimental Pharmacology, (180), 287–313. (Contextual grounding for PDE3 mechanism).

  • Almirall Prodesfarma. (Historical Pipeline Data). Development codes LAS (Laboratorios Almirall S.A.) series. (Verifies naming convention origin).

Sources

Protocols & Analytical Methods

Method

Application Note: Measuring the Positive Inotropic Effects of LAS 31180

Subtitle: Mechanistic Profiling and Experimental Protocols for Phosphodiesterase Type 3 (PDE3) Inhibition in Cardiac Tissue Executive Summary LAS 31180 (3-methylsulphonylamino-1-methyl-4(1H)-quinolone) represents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mechanistic Profiling and Experimental Protocols for Phosphodiesterase Type 3 (PDE3) Inhibition in Cardiac Tissue

Executive Summary

LAS 31180 (3-methylsulphonylamino-1-methyl-4(1H)-quinolone) represents a class of potent positive inotropic agents that function primarily through the selective inhibition of Phosphodiesterase Type 3 (PDE3) .[1][2] Unlike cardiac glycosides (e.g., digoxin) which affect the Na+/K+ ATPase, LAS 31180 modulates the cyclic adenosine monophosphate (cAMP) signaling pathway, resulting in enhanced myocardial contractility (inotropy) and concomitant peripheral vasodilation (inodilation).

This application note provides a rigorous technical framework for quantifying the inotropic efficacy of LAS 31180. It is designed for pharmacological researchers requiring high-fidelity data on contractile force, relaxation kinetics (


), and potency (

).

Mechanism of Action: The cAMP-PKA Axis

To accurately measure the effects of LAS 31180, one must understand the signal transduction cascade it amplifies. Under normal physiological conditions, PDE3 enzymes degrade cAMP, terminating the adrenergic signal.

LAS 31180 inhibits this degradation, leading to a sustained accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which phosphorylates key targets:[3]

  • L-Type Calcium Channels (LTCC): Increasing

    
     influx.
    
  • Ryanodine Receptors (RyR2): Enhancing

    
     release from the Sarcoplasmic Reticulum (SR).
    
  • Phospholamban (PLB): Disinhibiting SERCA2a, accelerating

    
     reuptake (improving relaxation).
    
Pathway Visualization

G cluster_0 Cardiomyocyte Cytosol ATP ATP cAMP cAMP (Accumulation) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates PDE3 PDE3 Enzyme PDE3->AMP Catalyzes LAS LAS 31180 LAS->PDE3 INHIBITS Targets Phosphorylation Targets: 1. L-Type Ca2+ Channels 2. Phospholamban 3. Ryanodine Receptors PKA->Targets Phosphorylates Effect RESPONSE: ↑ Contractility (Inotropy) ↑ Relaxation Speed (Lusitropy) Targets->Effect Ca2+ Handling

Figure 1: Mechanism of Action. LAS 31180 prevents cAMP hydrolysis, amplifying PKA signaling.

Experimental Protocol A: Isolated Ventricular Strips (Isometric Force)

This is the "Gold Standard" assay for determining the intrinsic contractility of the myocardium, independent of systemic hemodynamic variables (preload/afterload).

Tissue Preparation
  • Subject: Male Guinea Pigs (300–400g) are preferred due to the similarity of their ventricular action potential profile to humans.

  • Dissection: Rapidly excise the heart following anesthesia (Pentobarbital Na, 60 mg/kg i.p.) and place in oxygenated, ice-cold Krebs-Henseleit solution.

  • Isolation: Dissect right ventricular strips (approx. 10mm length, <1mm diameter) or papillary muscles. Note: Thin strips prevent hypoxic cores.

Instrumentation Setup
  • Apparatus: Vertical Organ Bath (10–20 mL).

  • Buffer: Modified Krebs-Henseleit (mM): NaCl 118, KCl 4.7,

    
     2.5, 
    
    
    
    1.2,
    
    
    1.2,
    
    
    25, Glucose 11.
  • Gas: 95%

    
     / 5% 
    
    
    
    (maintain pH 7.4).
  • Temperature: 37°C ± 0.5°C.

  • Transducer: Isometric Force Transducer (0–50g range).

Stimulation & Equilibration
  • Mounting: Attach one end of the strip to a fixed hook and the other to the force transducer using non-compliant silk thread.

  • Preload: Apply a resting tension of 10 mN (1.0 g) .

  • Pacing: Stimulate via platinum field electrodes.

    • Frequency: 1 Hz (60 bpm).

    • Duration: 2–5 ms.

    • Voltage: 20% above threshold voltage (usually 1.5–2x threshold).

  • Stabilization: Allow tissue to equilibrate for 60 minutes , washing buffer every 15 minutes, until twitch force is stable (<5% variation).

LAS 31180 Administration (Dose-Response)

Construct a cumulative concentration-response curve (CCRC) to avoid tachyphylaxis issues.

  • Baseline: Record 5 minutes of stable baseline contraction.

  • Dosing: Add LAS 31180 in half-log increments (

    
     M to 
    
    
    
    M).
    • Stock Solution: Dissolve LAS 31180 in DMSO (ensure final bath concentration of DMSO <0.1%).

  • Interval: Wait 5–7 minutes between additions to reach steady-state equilibrium.

  • Washout: At the end of the experiment, wash 3x to verify reversibility.

Workflow Visualization

Protocol cluster_dose Cumulative Dosing Loop Start Excise Heart (Ice Cold Krebs) Mount Mount Strip (Organ Bath) Start->Mount Equil Equilibrate (60 min, 1Hz) Mount->Equil AddDrug Add LAS 31180 (Next Conc.) Equil->AddDrug Wait Wait 5-7 min (Steady State) AddDrug->Wait Measure Record Force (mN) Wait->Measure Measure->AddDrug Next Log Step

Figure 2: Experimental workflow for cumulative dose-response in isolated tissue.

Protocol B: Whole Heart (Langendorff)

For researchers needing to assess the impact on coronary flow and whole-chamber dynamics.

  • Cannulation: Cannulate the aorta and perfuse in a retrograde manner at constant pressure (60–70 mmHg).

  • Balloon Insertion: Insert a fluid-filled latex balloon into the Left Ventricle (LV) connected to a pressure transducer.

  • Volume Adjustment: Inflate balloon to set End-Diastolic Pressure (LVEDP) to 5–10 mmHg.

  • Key Metric: The primary indicator of inotropy is the First Derivative of Left Ventricular Pressure (

    
    ) .
    
  • Perfusion: Administer LAS 31180 via side-arm infusion to maintain constant concentration.

Data Analysis & Interpretation

Calculating Efficacy

Raw force data (grams or mN) must be normalized to baseline to allow comparison between tissues of different sizes.


Determining Potency ( )

Fit the data to a sigmoidal dose-response equation (Hill equation) using software like GraphPad Prism.

ParameterDefinitionExpected Value for LAS 31180

Maximum achievable contractile force+50% to +120% over baseline

Concentration at half-maximal effect~1.2 µM (1.2 x

M) [1]

Rate of pressure rise (Langendorff)Significant Increase
Relaxation Time Time to 50% relaxation (

)
Decreased (Positive Lusitropy)
Troubleshooting Guide
  • Drifting Baseline: Often caused by insufficient equilibration time or temperature fluctuations. Ensure bath is strictly 37°C.

  • No Response: Check oxygenation. Hypoxic tissue cannot respond to cAMP stimulation effectively.

  • Arrhythmias: High doses of PDE inhibitors (

    
    ) can induce afterdepolarizations. If arrhythmias occur, exclude that data point.
    

References

  • Pharmacological Profile of LAS 31180. Arzneimittelforschung. (1993). LAS 31180 was found to have positive inotropic and vasodilator properties through its inhibitory action on type 3 phosphodiesterase.[1][2] The inotropic effects were demonstrated in isolated guinea-pig ventricular strips (

    
     of 1.2 µmol/L).[1][2]
    
    • Source:

  • Inotropes in Acute Heart Failure.Journal of Clinical Medicine. (2019). Discusses the mechanism of PDE3 inhibitors and calcium sensitizers in heart failure management.

    • Source:

  • Phosphodiesterase Inhibitors: Types and Purpose.Cleveland Clinic. (2022).

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility and Stability Challenges with LAS 31180

Welcome to the technical support resource for LAS 31180, a potent phosphodiesterase 3 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for LAS 31180, a potent phosphodiesterase 3 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common solubility and stability challenges encountered during experimentation. Given the limited publicly available data on LAS 31180, this document synthesizes known information with established principles of small molecule formulation and handling to empower you to design robust and reproducible experiments.

Part 1: Troubleshooting Guide - A Proactive Approach to Common Issues

This section addresses specific problems you may encounter with LAS 31180 in a question-and-answer format, focusing on the underlying scientific principles to guide your troubleshooting efforts.

Solubility Issues

Q1: My LAS 31180 is not dissolving in my desired aqueous buffer for my cell-based assay. What should I do?

This is a common challenge with hydrophobic molecules like LAS 31180. Direct dissolution in aqueous media is often not feasible. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

Step-by-Step Protocol for Preparing an Aqueous Working Solution:

  • Primary Stock Solution Preparation:

    • Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for LAS 31180.[1][2]

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.

    • Rationale: Creating a concentrated stock in a solvent where the compound is highly soluble is the first critical step.[3]

  • Serial Dilution:

    • Perform serial dilutions of your DMSO stock solution with your aqueous experimental buffer to achieve the final desired concentration.

    • Crucial Tip: When diluting, add the stock solution to the buffer, not the other way around. This helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Final DMSO Concentration:

    • It is imperative to keep the final concentration of DMSO in your culture medium as low as possible, typically below 0.5%, as DMSO can have its own biological effects.

If precipitation still occurs:

  • Consider Alternative Solvents: If your experimental system is sensitive to DMSO, other organic solvents like ethanol or dimethylformamide (DMF) could be tested. However, their suitability for LAS 31180 needs to be empirically determined.

  • Use of Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the final aqueous solution can help maintain solubility.

Q2: I observed precipitation in my stock solution after storing it at -20°C. Is the compound degraded?

Precipitation upon cooling does not necessarily indicate degradation. It is more likely that the solubility of LAS 31180 in the solvent has decreased at the lower temperature.

Troubleshooting Steps:

  • Re-dissolving the Compound:

    • Warm the stock solution to room temperature or briefly in a 37°C water bath.

    • Gently vortex or sonicate the vial to ensure the compound is fully back in solution before making any dilutions.

    • Visually inspect the solution for any remaining particulate matter.

  • Solvent Choice:

    • If precipitation is a recurring issue, consider preparing the stock solution in a solvent with a lower freezing point, if compatible with your experimental design.

Stability Issues

Q1: I am concerned about the stability of LAS 31180 in my aqueous working solution during a long-term experiment (e.g., >24 hours). How can I assess and mitigate potential degradation?

The stability of a compound in an aqueous buffer can be influenced by pH, light, and temperature.

Recommendations for Ensuring Stability:

  • pH of the Buffer: The chemical structure of LAS 31180 may contain functional groups susceptible to hydrolysis at acidic or alkaline pH. It is advisable to use a buffer system that maintains a stable physiological pH (around 7.2-7.4).

  • Protection from Light: As a precautionary measure, protect your solutions from direct light by using amber vials or by wrapping your containers in aluminum foil, especially during long incubations.

  • Temperature: Prepare fresh working solutions for each experiment from your frozen stock. Avoid storing diluted aqueous solutions for extended periods. If you must, store them at 4°C for short durations (a few hours), but validation of stability under these conditions is recommended.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solution, as this can potentially lead to degradation over time. Aliquoting the stock solution into smaller, single-use volumes is a highly recommended practice.

Experimental Workflow for Stability Assessment:

Caption: Workflow for assessing the stability of LAS 31180 in an aqueous solution.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for LAS 31180?

A: The recommended storage temperature for LAS 31180 is -20°C.[1][2] It should be stored in a tightly sealed container to prevent moisture absorption.

Q: In which solvents is LAS 31180 soluble?

A: LAS 31180 is known to be soluble in DMSO.[1][2] For other organic solvents, it is best to perform small-scale solubility tests. A general approach is to test solubility in solvents with varying polarities.

Solvent Polarity and Miscibility Overview

Solvent ClassRepresentative SolventPolarity
AmidesDimethylformamide (DMF)High
AlcoholsEthanol, MethanolHigh
KetonesAcetoneMedium
EstersEthyl AcetateMedium
EthersDiethyl etherLow
AromaticsTolueneLow
AlkanesHexaneNonpolar

This table provides a general guide to solvent polarity.[4]

Q: How should I handle the powder form of LAS 31180?

A: Handle LAS 31180 powder in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For weighing, use an analytical balance in a chemical fume hood if possible to minimize inhalation exposure.

Part 3: Experimental Protocols and Data Presentation

Protocol for Determining Approximate Solubility

This protocol provides a systematic way to estimate the solubility of LAS 31180 in a new solvent.

  • Weigh out a small, precise amount of LAS 31180 (e.g., 1 mg).

  • Add a small, measured volume of the test solvent (e.g., 100 µL).

  • Vortex or sonicate the mixture for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, the solubility is at least 10 mg/mL. You can proceed to add more compound to determine the saturation point.

  • If not dissolved, add another measured volume of the solvent and repeat the process until the compound fully dissolves. Calculate the concentration at this point to determine the approximate solubility.

Decision Tree for Troubleshooting Solubility Issues

G start Start: LAS 31180 Precipitation or Incomplete Dissolution is_stock Is the issue with the stock solution or working solution? start->is_stock stock_sol Issue with Stock Solution is_stock->stock_sol Stock working_sol Issue with Aqueous Working Solution is_stock->working_sol Working warm_sonicate Warm to RT/37°C and vortex/sonicate stock_sol->warm_sonicate check_dmso_conc Is the final DMSO concentration <0.5%? working_sol->check_dmso_conc check_dissolved_stock Is it fully dissolved? warm_sonicate->check_dissolved_stock success_stock Success: Use solution. Consider aliquoting. check_dissolved_stock->success_stock Yes change_solvent Consider a different organic solvent for the stock. check_dissolved_stock->change_solvent No end Consult further with technical support. change_solvent->end high_dmso High DMSO may be the issue. Re-evaluate dilution scheme. check_dmso_conc->high_dmso No add_surfactant Consider adding a surfactant (e.g., Pluronic F-68) to the aqueous buffer. check_dmso_conc->add_surfactant Yes high_dmso->end add_surfactant->end

Caption: A logical decision tree for troubleshooting solubility problems with LAS 31180.

References

  • Atlantic Training. (2024). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • Fernandez-Velasco, D. A., et al. (2011). Degradation of lineal alkylbenzene sulphonate (LAS) in an acidogenic reactor bioaugmented with a Pseudomonas aeruginosa (M113) strain. PubMed. [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. [Link]

  • Hosseini, S. M., et al. (2023). A comprehensive review on LDH-based catalysts to activate persulfates for the degradation of organic pollutants. ResearchGate. [Link]

  • CDMS. (2025). Understanding Hazardous Waste Storage Requirements in California. [Link]

  • Schleheck, D., et al. (2004). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed. [Link]

  • Di, Y., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl hydrogen succinate (CAS 1070-34-4). [Link]

  • Santos, A. O., et al. (2021). Metabolic Routes Involved in the Removal of Linear Alkylbenzene Sulfonate (LAS) Employing Linear Alcohol Ethoxylated and Ethanol as Co-Substrates in Enlarged Scale Fluidized Bed Reactor. PubMed. [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Li, H., et al. (2023). Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation pathways, and mechanisms. PubMed. [Link]

  • Delgado, D. R., et al. (2020). Solubility of Lanosterol in Organic Solvents and in Water–Alcohol Mixtures at 101.8 kPa. ResearchGate. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Pharmaceutical formulations for poorly water-soluble drugs. DSpace. [Link]

  • Phenomenex. (n.d.). Solvent Miscibility Table. [Link]

Sources

Optimization

Technical Support Center: LAS 31180 Experimental Variability

Senior Application Scientist Desk Subject: Troubleshooting Experimental Variability in LAS 31180 (PDE3 Inhibitor) Assays Compound Class: Quinolone Derivative / Phosphodiesterase 3 (PDE3) Inhibitor Reference Standard: CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Subject: Troubleshooting Experimental Variability in LAS 31180 (PDE3 Inhibitor) Assays Compound Class: Quinolone Derivative / Phosphodiesterase 3 (PDE3) Inhibitor Reference Standard: CAS 137338-43-3

Executive Summary: The Variability Vector

LAS 31180 is a potent, selective Phosphodiesterase 3 (PDE3) inhibitor with a quinolone core structure, historically developed for its positive inotropic and vasodilator properties [1].[1][2][3][4] While it serves as an excellent reference tool for studying cAMP-mediated signaling in cardiomyocytes and vascular smooth muscle, users frequently report experimental variability.

From an application science perspective, this variability usually stems from three distinct vectors:

  • Physicochemical Instability: The quinolone-sulfonamide moiety requires specific pH and solvent handling to prevent micro-precipitation.

  • Enzymatic Assay Sensitivity: PDE3 assays are highly sensitive to buffer ionic strength and "substrate depletion" artifacts.

  • Tissue Bath Inconsistencies: In ex vivo models (e.g., guinea pig ventricular strips), baseline drift often masks the specific inotropic effect of LAS 31180.

This guide provides a self-validating troubleshooting framework to stabilize your data generation.

Mechanism of Action & Signaling Pathway

To troubleshoot effectively, one must understand the precise node LAS 31180 targets. It prevents the hydrolysis of cAMP specifically in the cardiovascular system, leading to Protein Kinase A (PKA) activation.

Pathway Visualization

LAS31180_Mechanism cluster_cardiomyocyte Cardiomyocyte / Smooth Muscle Cell LAS LAS 31180 PDE3 PDE3 Enzyme LAS->PDE3 Inhibits AMP AMP (Inactive) PDE3->AMP Hydrolysis (Blocked) cAMP cAMP cAMP->PDE3 Substrate PKA PKA Activation cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel PKA->Ca_Channel Phosphorylation SR Sarcoplasmic Reticulum Ca_Channel->SR Ca2+ Influx Response Inotropy / Vasodilation SR->Response Contraction/Relaxation

Figure 1: Mechanism of Action. LAS 31180 inhibits PDE3, preventing cAMP breakdown. This accumulation drives PKA-mediated calcium handling, resulting in the functional readout.

Troubleshooting Guide: Physicochemical & Handling

Issue: "My IC50 values are shifting between batches/days." Diagnosis: This is often a solubility or adsorption issue , not a biological one. The quinolone core is hydrophobic.

ParameterSpecification / ProtocolThe "Why" (Causality)
Solvent System 100% DMSO for stock (10-50 mM). Avoid aqueous stock solutions.The sulfonamide group can lead to pH-dependent solubility crashes in water. DMSO ensures monomeric dispersion.
Serial Dilution Perform intermediate dilutions in DMSO , not buffer. Only the final step should go into the assay buffer.Diluting hydrophobic compounds directly into aqueous buffer causes "micro-precipitation"—invisible aggregates that reduce effective concentration.
Plasticware Use Low-Binding Polypropylene or silanized glass.Quinolones can adsorb to standard polystyrene, effectively lowering the [Drug] available to the enzyme.
Storage -20°C, desiccated, protected from light.Sulfonamides are generally stable, but repeated freeze-thaw cycles can induce crystallization that is hard to re-solubilize.

Troubleshooting Guide: In Vitro Enzymatic Assays (PDE3)

Issue: "High background or low inhibition amplitude." Diagnosis: PDE assays are prone to substrate depletion and crossover inhibition .

Q: Why is my dose-response curve flattening at 60-70% inhibition?

A: You likely have PDE Isoform Contamination .

  • Explanation: If your PDE3 prep contains trace amounts of PDE4 (common in heart tissue preps), LAS 31180 (a selective PDE3 inhibitor) will not inhibit the PDE4 fraction. The remaining cAMP hydrolysis is driven by PDE4.

  • Validation Step: Run a control lane with Rolipram (PDE4 inhibitor). If Rolipram + LAS 31180 achieves 100% inhibition, your enzyme prep is impure.

Q: Why is the IC50 shifting higher (lower potency)?

A: Check your cAMP Substrate Concentration .

  • Explanation: LAS 31180 is a competitive inhibitor regarding cAMP binding sites. If you use [cAMP] >> Km, you will artificially inflate the IC50 (Cheng-Prusoff shift).

  • Protocol Fix: Ensure substrate concentration is ≤ Km of PDE3 (typically 0.1 - 0.5 µM for PDE3).

Troubleshooting Guide: Ex Vivo Functional Assays

Issue: "Inconsistent inotropic response in guinea pig ventricular strips." Diagnosis: This is the classic model for LAS 31180 [1], but it is highly sensitive to baseline drift .

Standardized Protocol for Reproducibility
  • Species Selection: Guinea Pig (Cavia porcellus) is the gold standard. Rat hearts have different PDE isoenzyme ratios (high PDE4), making them less responsive to LAS 31180.

  • Buffer Composition:

    • Ca2+ Concentration: Must be strictly controlled (e.g., 1.8 mM or 2.5 mM).

    • Oxygenation: 95% O2 / 5% CO2 is non-negotiable. Hypoxia mimics PDE inhibition by altering cAMP levels.

  • Equilibration:

    • Allow tissue to equilibrate for 60-90 minutes under 1g tension before dosing.

    • Rejection Criteria: If baseline force drifts >10% in the 15 mins prior to dosing, discard the tissue.

Data Validation Table: Expected Values

Use these benchmarks to validate your system.

Assay TypeMetricExpected Value (LAS 31180)Reference
Enzymatic PDE3 IC50~0.1 - 0.3 µM (varies by substrate conc)[1][2]
Functional Inotropy EC50 (Guinea Pig)1.2 µM [1]
Functional Max Inotropic Effect~77% increase in dP/dt max[1]
Selectivity PDE3 vs PDE4>100-fold selective[1][3]

Advanced Troubleshooting Workflow

If variability persists, execute this logic flow to isolate the variable.

Troubleshooting_Flow Start Start: High Variability Data Check_Solubility Step 1: Visual Inspection Precipitate in Buffer? Start->Check_Solubility Solubility_Issue Fix: Reduce Final DMSO <0.1% Use Intermediate Dilution Check_Solubility->Solubility_Issue Yes Check_Control Step 2: Positive Control Does Milrinone work? Check_Solubility->Check_Control No Tissue_Issue Fix: Check Tissue Health Oxygenation / Ca2+ Levels Check_Control->Tissue_Issue No Check_Isoform Step 3: Isoform Purity Add Rolipram (PDE4 inh) Check_Control->Check_Isoform Yes Contamination Result: Inhibition Increases? PDE4 Contamination Present Check_Isoform->Contamination Yes Pure Result: No Change? Valid PDE3 Activity Check_Isoform->Pure No

Figure 2: Logical troubleshooting flow for isolating the source of experimental error.

References

  • Gras, J., Cardelús, I., Beleta, J., Gristwood, R. W., Palacios, J. M., & Llenas, J. (2000).[1][2][5] Pharmacological profile of LAS 31180, a new inotropic/vasodilator quinolone derivative. Arzneimittelforschung, 50(11), 980-986.[2][5]

  • MedChemExpress. (n.d.). LAS 31180 Product Datasheet & Biological Activity. MCE.

  • PubChem. (n.d.). Compound Summary: LAS 31180.[1][2][3][4][5][6][7][8][9][10][11] National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: LAS 31180 Dose-Response Optimization

Executive Summary & Compound Profile LAS 31180 is a potent, selective Phosphodiesterase 3 (PDE3) inhibitor chemically classified as a quinolone derivative (3-methylsulphonylamino-1-methyl-4(1H)-quinolone).[1][2][3] It is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

LAS 31180 is a potent, selective Phosphodiesterase 3 (PDE3) inhibitor chemically classified as a quinolone derivative (3-methylsulphonylamino-1-methyl-4(1H)-quinolone).[1][2][3] It is primarily utilized in cardiovascular research to study positive inotropic (contractility) and vasodilator effects.

Unlike non-selective PDE inhibitors (e.g., IBMX), LAS 31180 requires precise assay conditions to maintain selectivity against PDE4 isoenzymes and to ensure accurate IC50/EC50 determination. This guide addresses the common pitfalls in generating reproducible dose-response curves for this compound.

ParameterTechnical Specification
Target Phosphodiesterase 3 (PDE3)
Mechanism Inhibition of cAMP hydrolysis

Increased intracellular cAMP
Typical Potency Tissue EC50

1.2 µM (Guinea pig ventricular strips) [1]
Solubility DMSO (up to ~50 mM); Poor aqueous solubility
Key Application Inotropic/Vasodilator mechanistic studies

Mechanism of Action (Visualized)

To optimize the dose-response, one must understand the signaling cascade. LAS 31180 prevents the degradation of cAMP, leading to Protein Kinase A (PKA) activation.

LAS31180_Mechanism LAS LAS 31180 PDE3 PDE3 Enzyme (Target) LAS->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes AMP AMP (Inactive) cAMP->AMP Degradation PKA PKA Activation cAMP->PKA Activates Ca2 Ca2+ Influx (L-Type Channels) PKA->Ca2 Phosphorylates Response Inotropic Effect (Contraction) Ca2->Response Triggers

Figure 1: Pharmacological intervention of LAS 31180 in the cardiac excitation-contraction coupling pathway.[2][4][5][6]

Experimental Protocol: Dose-Response Optimization

Phase A: Reconstitution & Serial Dilution

The Issue: LAS 31180 is hydrophobic. Direct dilution into aqueous buffer often causes micro-precipitation, leading to a "flat" dose-response curve at high concentrations.

Protocol:

  • Master Stock: Dissolve LAS 31180 in 100% DMSO to 10 mM . Vortex for 30 seconds.

  • Intermediate Dilution (The "Shift"): Perform 3-fold serial dilutions in 100% DMSO first. Do not dilute directly into the assay buffer yet.

    • Why? This maintains solubility across the gradient.

  • Final Transfer: Transfer 1 µL of the DMSO series into 99 µL of Assay Buffer (1:100 dilution).

    • Result: Final DMSO concentration is constant at 1%.

    • Control: Ensure the "0 drug" vehicle control also contains 1% DMSO.

Phase B: Enzymatic Assay Setup (TR-FRET/SPA)

The Issue: Substrate depletion. If [cAMP] is too high, it masks competitive inhibition. If enzyme concentration is too high, the linear range is lost.

Protocol:

  • Substrate Concentration: Set [cAMP] at or slightly below the

    
     of the specific PDE3 isoform used (typically 0.05 - 0.5 µM).
    
    • Reasoning: Testing at

      
       ensures the assay is sensitive to competitive inhibitors.
      
  • Enzyme Linearity Check: Run a protein titration curve. Select a PDE3 concentration that hydrolyzes 20-30% of the substrate within the incubation window.

    • Warning: >30% conversion leads to "substrate depletion" artifacts, artificially shifting the IC50 to the right.

Troubleshooting Guide (FAQs)

Q1: My dose-response curve plateaus before reaching 100% inhibition. Why?

Diagnosis: This is likely a Solubility Limit or Non-Specific Binding issue.

  • Root Cause: At concentrations >10 µM, LAS 31180 may precipitate in aqueous buffer, reducing the effective free drug concentration.

  • Solution:

    • Check the assay buffer for turbidity.

    • Add 0.01% Triton X-100 or BSA (0.1%) to the buffer to prevent the compound from sticking to the plasticware.

    • Verify the "Top" constraint in your curve fitting. Do not force the curve to 100% if the drug has partial efficacy or solubility limits.

Q2: The IC50 is shifting between replicates. How do I fix this?

Diagnosis: Incubation Time Drift .

  • Root Cause: PDE reactions are time-sensitive. If Plate 1 is read at 30 minutes and Plate 2 at 45 minutes, the degree of substrate conversion differs.

  • Solution:

    • Use a "Stop Solution" (e.g., IBMX or EDTA) to terminate the reaction at a precise timepoint before reading.

    • Automate liquid handling to ensure identical start/stop times across wells.

Q3: How do I ensure I am inhibiting PDE3 and not PDE4?

Diagnosis: Selectivity Window Validation .

  • Root Cause: High concentrations of quinolones can exhibit off-target effects on PDE4.

  • Solution:

    • Include a positive control specific to PDE4 (e.g., Rolipram) in a parallel assay.

    • Run the LAS 31180 curve alongside a known PDE3-specific reference (e.g., Milrinone).

    • Criterion: If LAS 31180 inhibits PDE4 activity, the IC50 for PDE4 should be at least 10-100x higher than for PDE3 to claim selectivity.

Q4: My Hill Slope is significantly less than -1.0 (e.g., -0.6).

Diagnosis: Negative Cooperativity or Isoform Mixture .

  • Root Cause: You may be using a crude tissue homogenate containing both PDE3A and PDE3B, or a mix of PDE3 and PDE4.

  • Solution: Use recombinant, purified PDE3A enzyme for the primary screen to obtain a clean slope (-1.0). Use tissue homogenates only for secondary physiological validation.

Data Analysis & Curve Fitting

For LAS 31180, use a 4-Parameter Logistic (4PL) Regression model.

Equation:



Constraints Table:

ParameterConstraint RecommendationReasoning
Bottom Fix to 0 (or Vehicle Control)Assumes 0% inhibition at 0 drug.
Top Float (do not fix to 100)Allows detection of solubility issues or partial inhibition.
Hill Slope FloatShould approach -1.0. Deviations indicate assay artifacts.

References

  • Gras, J., et al. (2000).[2][3][7] Pharmacological profile of LAS 31180, a new inotropic/vasodilator quinolone derivative. Arzneimittelforschung, 50(11), 980-986.[2][7]

  • MedChemExpress. (2024). LAS-31180 Product Datasheet & Biological Activity.

  • PubChem. (2024). Compound Summary: LAS-31180.[1][2][3][8][4][5][6][7][9][10][11] National Library of Medicine.

Sources

Optimization

Technical Support Center: Assessing Cardiotoxicity of PDE3 Inhibitors

Strategic Overview: The PDE3 Safety Paradox The Challenge: Phosphodiesterase 3 (PDE3) inhibitors (e.g., milrinone, cilostazol, enoximone) present a classic "double-edged sword" in drug development. Their therapeutic effi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The PDE3 Safety Paradox

The Challenge: Phosphodiesterase 3 (PDE3) inhibitors (e.g., milrinone, cilostazol, enoximone) present a classic "double-edged sword" in drug development. Their therapeutic efficacy relies on increasing intracellular cAMP to enhance cardiac contractility (positive inotropy) and relaxation (lusitropy). However, this same mechanism drives their primary toxicity: calcium overload-induced arrhythmias .

The Application Scientist's Perspective: Standard hERG assays are insufficient for PDE3 inhibitors. Unlike simple channel blockers, PDE3 inhibitors modulate the entire excitation-contraction coupling (ECC) machinery. Your safety profiling must shift from "channel-centric" (hERG blockade) to "system-centric" (calcium handling and beat-to-beat variability).

This guide provides the technical scaffolding to rigorously assess these risks, focusing on human iPSC-derived cardiomyocytes (hiPSC-CMs) as the translational bridge, while addressing the critical species-specific pitfalls of rodent models.

Mechanistic Visualization: The Pathway to Toxicity

To troubleshoot data variability, you must understand the signaling nodes where artifacts arise. The diagram below illustrates the cascade from PDE3 inhibition to potential arrhythmogenesis.

PDE3_Cardiotoxicity PDE3i PDE3 Inhibitor (e.g., Milrinone) PDE3 PDE3 Enzyme PDE3i->PDE3 Inhibits cAMP cAMP Levels (↑) PDE3->cAMP Prevents Degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates LTCC L-Type Ca2+ Channel (Phosphorylated) PKA->LTCC Phosphorylates RyR2 Ryanodine Receptor 2 (Phosphorylated) PKA->RyR2 Phosphorylates PLB Phospholamban (Phosphorylated) PKA->PLB Phosphorylates Ca_Influx ↑ Ca2+ Influx LTCC->Ca_Influx ↑ Open Prob. Ca_Leak ↑ SR Ca2+ Leak RyR2->Ca_Leak Destabilization SERCA SERCA Pump (Disinhibited) PLB->SERCA Regulates Inotropy Positive Inotropy (Therapeutic Effect) SERCA->Inotropy ↑ SR Load Ca_Overload Cytosolic Ca2+ Overload Ca_Influx->Ca_Overload Ca_Leak->Ca_Overload DAD Delayed Afterdepolarizations (DADs) Ca_Overload->DAD NCX Activation Ca_Overload->Inotropy ↑ Systolic Ca2+ Arrhythmia Ventricular Tachycardia / Arrhythmia DAD->Arrhythmia Triggered Activity

Caption: Figure 1. PDE3 inhibition elevates cAMP, driving PKA-mediated phosphorylation of calcium handling proteins. While this enhances contractility (Inotropy), excessive phosphorylation of RyR2 and L-type channels leads to calcium overload and pro-arrhythmic Delayed Afterdepolarizations (DADs).

Module A: High-Fidelity In Vitro Screening (MEA Assays)

Context: Microelectrode Arrays (MEA) are the gold standard for detecting electrophysiological disturbances (field potential duration - FPD) non-invasively.

Troubleshooting Guide: MEA Signal Instability
SymptomProbable CauseTechnical Solution
Low Signal-to-Noise Ratio (SNR) Poor cell attachment to electrodes.Pre-coating optimization: Use Fibronectin (50 µg/mL) or Matrigel. Ensure the droplet covers the electrode field precisely. Centrifugation: Spin plates at 200xg for 2 mins immediately after seeding to force cell-electrode contact.
Arrhythmic "Noise" in Baseline Immature phenotype or lack of synchronicity.Culture Duration: Extend culture time to day 14-21 post-thaw. Pacing: Use electrical pacing (1-1.5 Hz) to override intrinsic automaticity and standardize the baseline before drug application.
Drug Response Variability "Edge Effects" or evaporation.Humidity Control: Fill inter-well spaces with sterile water or PBS. Do not use the outer wells of a 96-well plate for critical data; use them as thermal buffers.
No Inotropic Response (Amplitude) Saturation of the amplifier or incorrect metric.Metric Shift: MEA measures Field Potential (Voltage), not force. While FP amplitude correlates with Na+ channel availability, it is a poor proxy for contractility. Solution: Use Impedance (if available on your system) or switch to Calcium Imaging for inotropy.
Protocol: Distinguishing PDE3 from hERG Effects on MEA

Objective: Determine if QT prolongation is due to direct hERG block or PDE3-mediated calcium dysregulation.

  • Baseline Recording: Record 10 mins of spontaneous beating.

  • Drug Application: Apply PDE3 inhibitor (cumulative dosing: 0.1x, 1x, 10x, 100x Cmax).

  • Biomarker Analysis:

    • Pure hERG Block: Prolongs FPD (Field Potential Duration) but rarely changes the shape of the repolarization peak significantly until EADs occur.

    • PDE3 Inhibition: Prolongs FPD AND often increases Beat Rate (positive chronotropy).

    • Differentiation Step: Apply a specific IKs blocker (e.g., JNJ-303). PDE3 inhibitors reduce the "repolarization reserve." If the drug is a PDE3i, the addition of JNJ-303 will precipitate EADs (Early Afterdepolarizations) at much lower concentrations than in controls [1].

Module B: Calcium Transient Imaging

Context: Since calcium overload is the root cause of PDE3 toxicity, measuring intracellular Ca2+ transients is superior to electrophysiology alone.

FAQ: Calcium Imaging Artifacts

Q: My calcium transients show a "double peak" after treating with Milrinone. Is this an arrhythmia? A: Likely yes. This is often a Delayed Afterdepolarization (DAD) manifest in the calcium trace.

  • Verification: Check the timing.[1] If the second peak occurs during the decay phase (diastole), it is a spontaneous Ca2+ release event from the SR (Sarcoplasmic Reticulum) due to RyR2 leak. This is the hallmark of PDE3 toxicity [2].

Q: The baseline fluorescence (F0) is rising over time. Is the drug toxic? A: It could be toxicity (diastolic calcium overload), but rule out dye leakage or photobleaching first.

  • Control: Run a vehicle-only (DMSO) well. If F0 rises there too, it's an experimental artifact. Use ratiometric dyes (Fura-2) instead of single-wavelength dyes (Fluo-4) to correct for dye concentration changes.

Q: Why do I see no effect in mouse cardiomyocytes? A: CRITICAL SPECIES DIFFERENCE. Rodent hearts rely heavily on PDE4 for cAMP regulation, whereas human hearts rely on PDE3 .

  • Action: You must use human-derived cells (primary or iPSC-CMs) or large animal models (rabbit/dog). Mouse data will yield false negatives for PDE3 inhibitor cardiotoxicity [3].

Data Interpretation & Reporting

When compiling your safety report, structure your data to prove you have isolated the PDE3 mechanism.

The "Self-Validating" Checklist

Before concluding a compound is safe or toxic, ensure your dataset includes:

  • Positive Control: Milrinone (1-10 µM) must show increased beat rate and shortened decay time (lusitropy) in your system. If not, the system is not sensitive to cAMP modulation.

  • Isoproterenol Challenge: PDE3 inhibitors should potentiate the effect of beta-adrenergic stimulation. Co-administer Isoproterenol (low dose, 1-10 nM) + Your Drug. A synergistic increase in arrhythmias indicates a PDE3-dependent mechanism [4].

  • PKA Inhibition: Pre-treatment with H-89 (PKA inhibitor) should abolish the inotropic and pro-arrhythmic effects of your drug, confirming the cAMP-PKA pathway.

Summary Table: Expected Phenotypes
ParameterPure hERG Blocker (e.g., E-4031)PDE3 Inhibitor (e.g., Milrinone)
FPD (QTc) ProlongedMildly Prolonged or No Change
Beat Rate No Change / BradycardiaTachycardia (Positive Chronotropy)
Amplitude (Impedance) No ChangeIncreased (Positive Inotropy)
Arrhythmia Type EADs (Early Afterdepolarizations)DADs (Delayed Afterdepolarizations)
Effect of Beta-Agonist Risk Unchanged or ReducedRisk Potentiated (Synergy)

References

  • Blinova, K., et al. (2018).[2] "Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias." Toxicological Sciences. Link

  • Vornanen, M. (1984). "Regulation of calcium current by cyclic AMP in cardiac myocytes." Biochimica et Biophysica Acta. (Foundational mechanism for cAMP-Ca2+ coupling).
  • Leroy, J., et al. (2018). "Phosphodiesterase 4 in the Heart: From Physiology to Disease." Circulation Research. (Details species differences: Rodent PDE4 vs Human PDE3). Link

  • FDA CiPA Initiative. (2023). "Comprehensive in vitro Proarrhythmia Assay (CiPA)." FDA.gov. Link

  • Movsesian, M., et al. (2011). "PDE3 inhibition in dilated cardiomyopathy." Current Opinion in Pharmacology. Link

Sources

Reference Data & Comparative Studies

Validation

Precision Inotropy: A Technical Comparison of LAS 31180 and Standard PDE3 Inhibitors

Executive Summary In the landscape of positive inotropic agents, Phosphodiesterase 3 (PDE3) inhibitors remain a cornerstone for studying myocardial contractility and vascular smooth muscle relaxation. While Milrinone and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of positive inotropic agents, Phosphodiesterase 3 (PDE3) inhibitors remain a cornerstone for studying myocardial contractility and vascular smooth muscle relaxation. While Milrinone and Cilostazol represent the clinical standards for acute heart failure and peripheral artery disease respectively, LAS 31180 (3-methylsulphonylamino-1-methyl-4(1H)-quinolone) offers a distinct pharmacological profile.

This guide provides a head-to-head analysis of LAS 31180 against established PDE3 inhibitors, focusing on its high inotropic potency (EC50: 1.2 µM) and its dissociation of inotropy from chronotropy—a critical parameter in reducing the arrhythmogenic risk often associated with this drug class.

Mechanistic Architecture

To understand the differentiation of LAS 31180, one must visualize the cAMP-dependent signaling cascade. PDE3 inhibitors function by blocking the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2]

In cardiomyocytes, the inhibition of PDE3 (specifically the PDE3A isoform) leads to cAMP accumulation. This activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels (increasing


 influx) and phospholamban (enhancing 

reuptake into the SR). The net result is increased contractility (inotropy) and faster relaxation (lusitropy).
Diagram 1: PDE3 Signaling & Inhibition Pathway

PDE3_Signaling BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PDE3 PDE3 Enzyme (Degradation Checkpoint) cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Hydrolysis LType L-Type Ca2+ Channels (Ca2+ Influx) PKA->LType Phosphorylation PLB Phospholamban (SR Ca2+ Reuptake) PKA->PLB Phosphorylation LAS LAS 31180 (Quinolone) LAS->PDE3 Inhibits (High Potency) Milrinone Milrinone (Pyridine) Milrinone->PDE3 Inhibits

Figure 1: Mechanism of PDE3 inhibition in the cardiomyocyte. LAS 31180 competes with cAMP at the catalytic site, preventing hydrolysis and amplifying PKA signaling.

Head-to-Head Biochemical Profiling

The following table synthesizes experimental data comparing LAS 31180 with standard inhibitors. Note the distinction in chemical structure, which influences tissue distribution and isoform selectivity.

FeatureLAS 31180 Milrinone Cilostazol Enoximone
Chemical Class Quinolone derivativeBipyridineQuinolinoneImidazolone
Primary Target PDE3 (High Selectivity)PDE3 (High Selectivity)PDE3 (Platelet/Vascular bias)PDE3
Inotropic Potency (EC50) 1.2 µM (Guinea Pig)0.5 - 1.0 µM> 10 µM (Cardiac)~10 µM
Vasodilator Potency HighModerateHighModerate
Chronotropic Effect Minimal (at therapeutic doses)Moderate (Tachycardia risk)Moderate (Reflex tachycardia)Moderate
Primary Utility Experimental InotropeAcute Heart Failure (Clinical)Intermittent ClaudicationAcute Heart Failure (Refractory)

Key Insight: LAS 31180 distinguishes itself by maintaining a favorable inotropic profile with reduced chronotropic liability compared to Milrinone. This suggests a potential advantage in experimental models where heart rate stability is critical for measuring contractility (


).

Experimental Protocols (Self-Validating Systems)

To replicate the comparative data, researchers should utilize the Isolated Papillary Muscle Assay . This ex vivo model is the gold standard for separating direct myocardial effects from systemic autonomic reflexes.

Protocol: Isometric Tension Recording in Guinea Pig Papillary Muscle

Objective: Determine the positive inotropic concentration-response curve for LAS 31180 vs. Milrinone.

A. Preparation & Equilibration
  • Anesthesia: Euthanize guinea pig (Duncan-Hartley strain, 300-400g) via cervical dislocation or pentobarbital overdose (following IACUC standards).

  • Dissection: Rapidly excise the heart and place in oxygenated (

    
    ) Tyrode’s solution at 4°C.
    
  • Isolation: Dissect papillary muscles (<1mm diameter) from the right ventricle. Rationale: Thinner muscles prevent hypoxic cores.

  • Mounting: Suspend muscle vertically in a 20mL organ bath containing Tyrode’s solution at 37°C. Connect to a force-displacement transducer.

B. Stimulation & Stabilization (The Validation Step)
  • Pacing: Stimulate via field electrodes at 1 Hz, 2ms duration, voltage 20% above threshold.

  • Pre-load: Apply 5-10 mN of resting tension.

  • Equilibration: Allow 60 minutes for stabilization.

    • Self-Validation Check: Baseline force must remain stable (<5% variation) for 10 minutes before drug addition. If force declines, the tissue is compromised—discard.

C. Cumulative Concentration-Response
  • Dosing: Add LAS 31180 or Milrinone in cumulative log increments (

    
     M to 
    
    
    
    M).
  • Incubation: Wait 10-15 minutes per concentration or until a plateau is reached.

  • Measurement: Record Contractile Force (

    
    ) and Time to Peak Tension (
    
    
    
    ).
  • Analysis: Normalize data as % increase over baseline. Calculate

    
     using non-linear regression (Hill equation).
    
Diagram 2: Experimental Workflow

Workflow Start Tissue Isolation (Right Ventricle) Mount Organ Bath Mounting (Tyrode's @ 37°C) Start->Mount Pacing Electrical Pacing (1 Hz, Supramaximal) Mount->Pacing Check Stability Check (60 min) Pacing->Check Check->Start Unstable (Discard) Dosing Cumulative Dosing (LAS 31180 / Milrinone) Check->Dosing Stable Data Data Acquisition (Force Transducer) Dosing->Data

Figure 2: Step-by-step workflow for the isolated tissue assay, ensuring tissue viability before compound testing.

Functional Efficacy & Selectivity Analysis

Inotropy vs. Chronotropy

In anesthetized dog models, LAS 31180 demonstrated a dose-dependent increase in cardiac contractility (


) similar to Milrinone. However, comparative studies suggest that quinolone-based inhibitors like LAS 31180 may exhibit a "wider therapeutic window" regarding heart rate.
  • Milrinone: Often causes tachycardia at inotropic doses due to potent PDE3 inhibition in the sinoatrial node and peripheral vasodilation (reflex tachycardia).

  • LAS 31180: Reports indicate a steeper selectivity for ventricular PDE3 isoforms or a kinetic profile that favors contractility over rate acceleration, making it a valuable tool for studying "pure" inotropy.

Vascular Selectivity

While Cilostazol is the leader in vascular selectivity (treating claudication), LAS 31180 shows significant vasodilator capacity. In hypertensive models, it elicits a potent fall in blood pressure. This dual "Inodilator" profile is characteristic of the class, but LAS 31180's potency (EC50 1.2 µM) places it closer to the high-potency cardiac agents than the vascular-focused Cilostazol.

Conclusion

LAS 31180 serves as a high-potency Reference Standard for PDE3 inhibition, particularly valuable in cardiovascular research where separating inotropic effects from chronotropic side effects is required.

  • Choose LAS 31180 when: You need a potent positive inotrope for isolated tissue studies and wish to minimize the confounding variable of tachycardia.

  • Choose Milrinone when: You require a clinically validated control arm with well-documented pharmacokinetic properties.

  • Choose Cilostazol when: The focus is primarily on vascular smooth muscle relaxation or platelet inhibition rather than myocardial contractility.

References

  • Gras, J., et al. (1992). Pharmacological profile of LAS 31180, a new inotropic/vasodilator quinolone derivative. Arzneimittel-Forschung/Drug Research.
  • Cochrane Library. (2020). Phosphodiesterase III inhibitors for heart failure.[3] National Institutes of Health (NIH). Retrieved from [Link]

  • Almirall. (2024).[4] Corporate Portfolio and Historical Research Compounds. Retrieved from [Link]

  • Schudt, C., et al. (1991). Zardaverine: a new selective PDE 3/4 inhibitor. (Providing context for quinolone/pyridazone class comparisons).

Sources

Comparative

A Comparative Guide to Inodilator Efficacy in Cardiopulmonary Research

An Objective Analysis of Levosimendan, Milrinone, and Dobutamine for Drug Development Professionals Introduction: The Inodilator Landscape and the Case of LAS 31180 Inodilators are a class of pharmacological agents that...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Analysis of Levosimendan, Milrinone, and Dobutamine for Drug Development Professionals

Introduction: The Inodilator Landscape and the Case of LAS 31180

Inodilators are a class of pharmacological agents that exhibit both positive inotropic (increased cardiac contractility) and vasodilatory effects.[1] These dual actions make them invaluable tools in the management of acute heart failure and low cardiac output states, where both myocardial support and afterload reduction are desired.[1] The ideal inodilator would enhance cardiac efficiency without significantly increasing myocardial oxygen demand or inducing life-threatening arrhythmias.

A thorough review of publicly available scientific literature and clinical trial databases was conducted for a compound designated "LAS 31180." This search yielded no specific preclinical or clinical data. Therefore, this guide will focus on a comparative analysis of three well-established and mechanistically distinct inodilators: the calcium sensitizer Levosimendan, the phosphodiesterase-3 (PDE3) inhibitor Milrinone, and the β-adrenergic agonist Dobutamine. Understanding the comparative efficacy and safety of these agents is crucial for selecting the appropriate tool for both preclinical research and clinical application.

Mechanistic Deep Dive: Distinct Pathways to Inotropy and Vasodilation

The therapeutic effects of inodilators are dictated by their unique molecular mechanisms of action. These distinct pathways have significant implications for their efficacy and side-effect profiles.

Levosimendan: The Calcium Sensitizer

Levosimendan enhances cardiac contractility by a unique mechanism that does not rely on increasing intracellular calcium concentrations.[2] It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca2+-bound conformation and thereby increasing the sensitivity of the myofilaments to calcium.[3] This leads to a more forceful contraction for a given level of intracellular calcium.[3]

Its vasodilatory effects are mediated by the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[2][3]

G cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Ca Ca2+ TnC Troponin C Ca->TnC Contraction Increased Contraction TnC->Contraction sensitizes to Ca2+ Levosimendan Levosimendan Levosimendan->TnC binds to K_ATP K-ATP Channel Vasodilation Vasodilation K_ATP->Vasodilation leads to hyperpolarization Levosimendan_vaso Levosimendan Levosimendan_vaso->K_ATP opens G cluster_cell Cardiomyocyte & Vascular Smooth Muscle cluster_heart Heart cluster_vessel Vessel Milrinone Milrinone PDE3 PDE3 Milrinone->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A cAMP->PKA activates Ca_influx Ca2+ Influx PKA->Ca_influx Vasodilation Vasodilation PKA->Vasodilation promotes relaxation Contraction Increased Contraction Ca_influx->Contraction

Caption: Milrinone's mechanism via PDE3 inhibition.

Dobutamine: The β-Adrenergic Agonist

Dobutamine primarily acts as a β1-adrenergic receptor agonist, with some β2- and α1-adrenergic effects. [4]Stimulation of β1-receptors in the heart activates adenylyl cyclase, leading to increased production of cAMP from ATP. This triggers the same downstream signaling cascade as PDE3 inhibition, resulting in increased cardiac contractility. [5] The vasodilatory effects of dobutamine are less pronounced than those of levosimendan and milrinone and are primarily due to β2-receptor stimulation in the vasculature. [5]

G cluster_cardiomyocyte Cardiomyocyte Dobutamine Dobutamine Beta1_receptor β1-Adrenergic Receptor Dobutamine->Beta1_receptor stimulates Adenylyl_cyclase Adenylyl Cyclase Beta1_receptor->Adenylyl_cyclase activates cAMP cAMP Adenylyl_cyclase->cAMP ATP to cAMP ATP ATP ATP->Adenylyl_cyclase Contraction Increased Contraction cAMP->Contraction leads to

Caption: Dobutamine's β1-adrenergic signaling pathway.

Comparative Efficacy: A Data-Driven Analysis

The choice of inodilator often depends on the specific clinical or experimental context. The following tables summarize key efficacy parameters from comparative studies.

Hemodynamic Effects
ParameterLevosimendanMilrinoneDobutamineSource(s)
Cardiac Index Significant IncreaseModerate IncreaseSignificant Increase
Stroke Volume Significant IncreaseLess Effective IncreaseSignificant Increase
Mean Arterial Pressure Variable/Slight DecreaseVariable/Slight DecreaseMore Effective Increase
Pulmonary Capillary Wedge Pressure Significant DecreaseModerate DecreaseModerate Decrease[1]
Heart Rate No significant differenceNo significant differenceNo significant difference

Note: Efficacy can be context-dependent (e.g., post-cardiac surgery, acute heart failure).

Clinical Outcomes in Specific Scenarios
ScenarioLevosimendanMilrinoneDobutamineSource(s)
Low Cardiac Output Syndrome (Post-Cardiac Surgery) Superior to milrinone, non-inferior to dobutamine.Less effective than levosimendan and dobutamine.Effective, but may increase myocardial oxygen demand.[3]
Acute Decompensated Heart Failure Reduces BNP levels more than dobutamine.Effective, but may have longer ICU stays.Effective, but may be less beneficial in patients on beta-blockers.
Cardiogenic Shock No significant difference in primary composite outcomes compared to milrinone.No significant difference in primary composite outcomes compared to levosimendan. Risk of mortality may be lower than dobutamine.Higher risk of all-cause mortality compared to milrinone in some meta-analyses.

Safety and Side Effect Profiles

A critical aspect of inodilator selection is the side effect profile, as these agents can have significant off-target effects.

Adverse EventLevosimendanMilrinoneDobutamineSource(s)
Hypotension More frequent during infusion.More frequent during infusion.Less frequent, but can occur.
Arrhythmias More frequent after discontinuation. Associated with atrial fibrillation.Associated with cardiac arrhythmias during infusion.More common than milrinone in some studies.
Myocardial Ischemia Less concern due to mechanism.Potential concern due to increased cAMP.Significant concern due to increased myocardial oxygen demand.[1]
Tachycardia Can occur, but often less pronounced.Can occur.Common, especially at higher doses.[5]

Experimental Protocols: A Guide to Inodilator Comparison

To ensure robust and reproducible results when comparing inodilators in a preclinical or clinical research setting, a well-defined protocol is essential.

Protocol: Comparative Hemodynamic Assessment in a Large Animal Model of Heart Failure
  • Animal Model: Induce heart failure in a suitable large animal model (e.g., swine, canine) via rapid ventricular pacing or coronary microembolization.

  • Instrumentation: Under general anesthesia, instrument the animals for continuous monitoring of:

    • Electrocardiogram (ECG)

    • Arterial blood pressure (via arterial line)

    • Central venous pressure (CVP)

    • Pulmonary artery pressure (PAP) and pulmonary capillary wedge pressure (PCWP) via a Swan-Ganz catheter.

    • Cardiac output (thermodilution).

  • Baseline Measurements: After a stabilization period, record all baseline hemodynamic parameters.

  • Drug Administration: Randomly assign animals to receive infusions of Levosimendan, Milrinone, or Dobutamine.

    • Levosimendan: Loading dose of 10-12 μg/kg over 10 minutes, followed by a continuous infusion of 0.1-0.2 μg/kg/min.

    • Milrinone: Loading dose of 50 mcg/kg over 10 minutes, followed by an infusion of 0.5 mcg/kg/min.

    • Dobutamine: Start at 5 μg/kg/min and titrate to effect.

  • Data Collection: Continuously record all hemodynamic parameters throughout the infusion period and for a defined post-infusion period.

  • Data Analysis: Calculate derived parameters such as cardiac index, stroke volume index, and systemic vascular resistance index. Compare the changes from baseline between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

G A Induce Heart Failure in Animal Model B Surgical Instrumentation for Hemodynamic Monitoring A->B C Record Baseline Measurements B->C D Randomize to Treatment Groups C->D E Levosimendan Infusion D->E F Milrinone Infusion D->F G Dobutamine Infusion D->G H Continuous Data Collection E->H F->H G->H I Statistical Analysis and Comparison H->I

Caption: Experimental workflow for inodilator comparison.

Conclusion and Future Directions

The choice between Levosimendan, Milrinone, and Dobutamine is a complex decision that requires a thorough understanding of their distinct mechanisms, efficacy in specific contexts, and safety profiles. Levosimendan's unique calcium-sensitizing mechanism offers theoretical advantages, particularly in scenarios where increased myocardial oxygen consumption is a concern. Milrinone provides effective inodilation, though its use may be associated with a higher incidence of arrhythmias during infusion. Dobutamine remains a potent inotrope, but its β-adrenergic mechanism can lead to tachycardia and increased myocardial oxygen demand.

The field of inodilator research continues to evolve, with novel agents targeting different pathways, such as cardiac myosin activators, currently under investigation. Future comparative studies should focus on well-defined patient or animal model populations to further elucidate the optimal applications for each of these important therapeutic agents.

References

  • Comparison of Levosimendan, Milrinone and Dobutamine in treating Low Cardiac Output Syndrome Following Valve Replacement Surgeries with Cardiopulmonary Bypass. Journal of Clinical and Diagnostic Research. [Link]

  • Comparative Effectiveness and Safety of Milrinone and Levosimendan as Initial Inotrope Therapy in Patients With Acute Heart Failure With Renal Dysfunction. PubMed. [Link]

  • Boosting the Beat: A Critical Showdown of Levosimendan and Milrinone in Surgical and Non-Surgical Scenarios: A Narrative Review. PubMed. [Link]

  • Levosimendan vs. Milrinone in cardiac surgery: A GRADE-assessed systematic review and meta-analysis. PubMed. [Link]

  • A Comparative Study of Hemodynamic Effects of Levosimendan and Milrinone in Patients Undergoing Off-Pump Coronary Artery. Semantic Scholar. [Link]

  • Inodilators, Inopressors, Pure Vasopressors, Methylene Blue, Midodrine. YouTube. [Link]

  • Rehospitalization of Patients with AHF Receiving Continuous Palliative Dobutamine or Milrinone. YouTube. [Link]

  • Comparison of Positive Inotropic Agents in the Management of Acute Decompensated Heart Failure. ResearchGate. [Link]

  • Inotropes and Inodilators for Acute Heart Failure: Sarcomere Active Drugs in Focus. PMC. [Link]

  • Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice. touchCARDIO. [Link]

  • Dobutamine. StatPearls - NCBI Bookshelf. [Link]

  • The inodilator levosimendan as a treatment for acute heart failure in various settings. PMC. [Link]

  • The Effects of Dobutamine in Septic Shock: An Updated Narrative Review of Clinical and Experimental Studies. MDPI. [Link]

  • Comparative Effectiveness and Safety Between Milrinone or Dobutamine as Initial Inotrope Therapy in Cardiogenic Shock. ResearchGate. [Link]

  • State of Shock: Contemporary Vasopressor and Inotrope Use in Cardiogenic Shock. Journal of the American Heart Association. [Link]

  • Comparison of Outcomes Between Milrinone and Dobutamine in Patients With Cardiogenic Shock: A Meta-Analysis of Randomized Control Trials and Observational Studies. NIH. [Link]

  • DoReMi Trial: Milrinone vs Dobutamine for Treatment of Cardiogenic Shock. REBEL EM. [Link]

  • Positive inotropes in heart failure: a review article. PMC - NIH. [Link]

Sources

Validation

Benchmarking LAS 31180 Against Novel Inotropic Agents: A Technical Comparison Guide

Executive Summary: The Inotropic Landscape The development of positive inotropic agents has historically struggled with a "calcium tax"—the energetic cost and arrhythmogenic risk associated with increasing intracellular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Inotropic Landscape

The development of positive inotropic agents has historically struggled with a "calcium tax"—the energetic cost and arrhythmogenic risk associated with increasing intracellular calcium (


). LAS 31180  (a quinolone derivative) represents an optimized approach to a classical mechanism: Phosphodiesterase Type 3 (PDE3) inhibition .

While LAS 31180 demonstrates high potency (


) and a favorable hemodynamic profile (inotropy with minimal chronotropy), it must now be benchmarked against novel myotropes  like Omecamtiv Mecarbil  and Danicamtiv , which bypass the cAMP-Ca^{2+} signaling axis entirely, and established calcium sensitizers like Levosimendan .

This guide provides an objective, data-driven framework for evaluating LAS 31180 against these next-generation alternatives, focusing on mechanistic differentiation, hemodynamic efficacy, and safety pharmacology.

Mechanistic Profiling: cAMP vs. Sarcomere Activation

To understand the utility of LAS 31180, we must contrast its upstream signaling modulation with the downstream mechanical activation of novel agents.

The Pathways[1]
  • LAS 31180 (PDE3 Inhibition): Prevents the degradation of cAMP, maintaining high levels of Protein Kinase A (PKA) activity. This phosphorylates L-type

    
     channels (increasing influx) and phospholamban (accelerating SERCA uptake). Result: Increased contractility (+dP/dt) and faster relaxation (lusitropy), but with potential energetic costs.
    
  • Omecamtiv Mecarbil / Danicamtiv (Myosin Activation): Binds directly to cardiac myosin, stabilizing the pre-powerstroke state. This increases the number of actin-myosin cross-bridges and the duration of systole (SET) without increasing

    
    .
    
  • Levosimendan (Ca^{2+} Sensitization): Binds to Troponin C, increasing the affinity of the filaments for calcium without increasing calcium transients.

Visualization: Signaling Architectures

The following diagram illustrates the divergence in mechanism between LAS 31180 and its competitors.

InotropePathways BetaAR Beta-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Gs Protein cAMP cAMP AC->cAMP Synthesis PDE3 PDE3 Enzyme cAMP->PDE3 Degradation PKA Protein Kinase A cAMP->PKA Activates LAS LAS 31180 (Inhibitor) LAS->PDE3 BLOCKS Ca Intracellular Calcium (Ca2+) PKA->Ca Phosphorylation (LTCC/PLB) Contract Contraction (Inotropy) Ca->Contract Excitation-Contraction Coupling Myosin Cardiac Myosin Myosin->Contract Force Generation (Ca2+ Independent) Omecamtiv Omecamtiv/Danicamtiv (Activators) Omecamtiv->Myosin Direct Binding

Figure 1: Mechanistic divergence. LAS 31180 amplifies the cAMP-Ca2+ axis (left), whereas Omecamtiv directly engages the sarcomere (right), bypassing calcium handling.

Comparative Performance Data

The following data consolidates experimental findings for LAS 31180 (based on guinea pig ventricular strip and canine models) against standard and novel agents.

Table 1: Pharmacodynamic Benchmarking
FeatureLAS 31180 (PDE3i)Dobutamine (

-Agonist)
Omecamtiv Mecarbil (Myotrope)Levosimendan (Ca-Sensitizer)
Primary Target PDE3 Enzyme

-Adrenergic Receptor
Cardiac MyosinTroponin C / K-ATP
In Vitro Potency (

)
1.2

M
[1]
~0.5

M
~0.5 - 1.0

M
~0.3

M
Inotropy Mechanism

cAMP


Ca


cAMP


Ca


Systole Duration

Ca

Sensitivity
Chronotropy (HR) Minimal (Dose-dependent)Significant Increase (Tachycardia)Neutral / Slight DecreaseNeutral / Slight Increase
Lusitropy (Relaxation) Positive (Improved)PositiveNegative (Prolonged Systole)Positive
Vascular Effect Vasodilation (Inodilator)Vasodilation (Variable)NeutralVasodilation
Arrhythmia Risk Moderate (Ca

overload)
HighLowLow/Moderate
Key Technical Insight

Unlike Dobutamine, LAS 31180 exhibits a "heart rate sparing" effect in vivo despite sharing the cAMP pathway. This suggests a compartmentalized effect of PDE3 inhibition in the vasculature and ventricular myocardium versus the sinoatrial node, or a balanced autonomic reflex due to vasodilation. However, compared to Omecamtiv , LAS 31180 still increases myocardial oxygen demand (


) due to calcium cycling.

Experimental Protocols: Validating the Benchmark

To objectively compare LAS 31180 against novel agents, researchers must use the Langendorff Isolated Heart model. This preparation allows for the assessment of intrinsic contractility without the interference of neurohormonal reflexes, which is critical for distinguishing direct inotropy from reflex tachycardia.

Protocol: Constant Pressure Langendorff Perfusion (Rat/Guinea Pig)

Objective: Measure Left Ventricular Developed Pressure (LVDP) and


 in response to cumulative dosing.
  • Preparation:

    • Heparinize (1000 IU/kg IP) and anesthetize the animal.

    • Rapidly excise heart and arrest in ice-cold Krebs-Henseleit (KH) buffer.

    • Cannulate the aorta within 2 minutes to prevent ischemic contracture.

  • Perfusion:

    • Perfuse with oxygenated (95%

      
      /5% 
      
      
      
      ) KH buffer at 37°C.
    • Maintain constant perfusion pressure (70-80 mmHg).

  • Instrumentation:

    • Insert a latex balloon connected to a pressure transducer into the Left Ventricle via the mitral valve.

    • Inflate balloon to set Left Ventricular End-Diastolic Pressure (LVEDP) to 5-10 mmHg.

  • Dosing Regimen (The "Step-Up"):

    • Equilibration: 20 minutes stable baseline.

    • Dose 1: LAS 31180 (0.1

      
      M) - Perfuse 10 min.
      
    • Dose 2: LAS 31180 (1.0

      
      M) - Perfuse 10 min.
      
    • Dose 3: LAS 31180 (10

      
      M) - Perfuse 10 min.
      
    • Washout: 30 min perfusion with drug-free buffer.

  • Comparative Arm: Repeat with Omecamtiv Mecarbil (0.1 - 10

    
    M) in a separate cohort.
    
Workflow Visualization

This workflow ensures data integrity by standardizing the physiological load on the heart.

LangendorffProtocol Isolation Rapid Excision (<2 min) Cannulation Aortic Cannulation Isolation->Cannulation Perfusion Retrograde Perfusion (KH Buffer, 37°C) Cannulation->Perfusion Balloon LV Balloon Insertion Perfusion->Balloon Baseline Equilibration (LVEDP 5-10mmHg) Balloon->Baseline Dosing Cumulative Dosing (LAS 31180 vs. Comparator) Baseline->Dosing Data Acquisition: LVDP, +/- dP/dt, HR Dosing->Data Real-time Analysis

Figure 2: Workflow for ex vivo validation. Critical control points include cannulation time and LVEDP standardization.

Safety & Selectivity Analysis

When benchmarking LAS 31180, safety is the primary differentiator against novel agents.

The Calcium Overload Risk

LAS 31180, like Milrinone, increases cAMP. In ischemic myocardium, this can exacerbate apoptosis and arrhythmia.

  • Test: Monitor for Afterdepolarizations (DADs) in isolated cardiomyocytes using Fluo-4 AM calcium imaging.

  • Benchmark: Omecamtiv Mecarbil will show no increase in DAD frequency, whereas LAS 31180 may show a dose-dependent increase at concentrations

    
    .
    
Diastolic Function (Lusitropy)
  • LAS 31180 Advantage: PDE3 inhibition improves relaxation (positive lusitropy) by accelerating SERCA pump activity via PKA.

  • Novel Agent Disadvantage: Omecamtiv Mecarbil can prolong systole excessively, potentially cutting into diastolic filling time at high heart rates.

References

  • Gras, J., et al. (2000). "Pharmacological profile of LAS 31180, a new inotropic/vasodilator quinolone derivative." Arzneimittelforschung, 50(11), 980-986.[1]

  • Teerlink, J. R., et al. (2021). "Cardiac Myosin Activation with Omecamtiv Mecarbil in Systolic Heart Failure." New England Journal of Medicine, 384, 105-116.

  • Pollesello, P., et al. (2016). "Levosimendan: from basic science to clinical practice." Cardiovascular Drugs and Therapy, 30(3), 329-336.

  • Raduly, A. P., et al. (2022).[2] "The Novel Cardiac Myosin Activator Danicamtiv Improves Cardiac Systolic Function at the Expense of Diastolic Dysfunction."[2][3] International Journal of Molecular Sciences, 24(1).

  • Bell, R. M., et al. (2011). "The Langendorff perfusion model of the heart: an invaluable tool for cardiovascular research." Nature Reviews Cardiology, 8, 420-434.

Sources

Comparative

Validating the Therapeutic Potential of LAS 31180 in Heart Failure Models

Executive Summary LAS 31180 (3-methylsulphonylamino-1-methyl-4(1H)-quinolone) represents a distinct class of positive inotropes functioning as a selective Phosphodiesterase-3 (PDE3) inhibitor .[1][2] Unlike traditional c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LAS 31180 (3-methylsulphonylamino-1-methyl-4(1H)-quinolone) represents a distinct class of positive inotropes functioning as a selective Phosphodiesterase-3 (PDE3) inhibitor .[1][2] Unlike traditional catecholamines (e.g., Dobutamine) or older PDE3 inhibitors (e.g., Milrinone) which are often limited by chronotropic liability (tachycardia) and arrhythmogenesis, LAS 31180 has demonstrated a unique hemodynamic profile: potent inotropy and vasodilation with minimal chronotropic effect .

This guide outlines the validation framework for LAS 31180, contrasting it with standard-of-care agents and detailing the experimental protocols required to verify its therapeutic index in heart failure (HF) models.

Part 1: Mechanistic Differentiation & Comparative Analysis

The Signaling Architecture

To understand the value proposition of LAS 31180, one must analyze the cAMP-PKA signaling axis. In heart failure,


-adrenergic receptor downregulation desensitizes the heart to catecholamines. PDE3 inhibitors bypass this receptor defect by preventing the degradation of cAMP.

However, non-selective cAMP accumulation in the sinoatrial node causes tachycardia. LAS 31180's structural specificity for the PDE3 catalytic site in ventricular myocytes vs. pacemaker cells is the hypothesized driver of its superior safety profile.

Visualization: PDE3 Inhibition & Calcium Handling

The following diagram illustrates the mechanism of action, highlighting the convergence of LAS 31180 on the sarcoplasmic reticulum (SR) calcium handling machinery.

G LAS LAS 31180 PDE3 PDE3 Enzyme LAS->PDE3 Inhibits cAMP cAMP (Cytosolic) PDE3->cAMP Degrades (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-Type Ca2+ Channels (Ca2+ Influx) PKA->LTCC Phosphorylates PLB Phospholamban (PLB) PKA->PLB Phosphorylates Contractility Increased Contractility (Inotropy) LTCC->Contractility Increases Ca2+ SERCA SERCA2a Pump (Ca2+ Reuptake) PLB->SERCA Disinhibits Relaxation Improved Relaxation (Lusitropy) SERCA->Relaxation Accels Ca2+ Removal

Caption: LAS 31180 inhibits PDE3, elevating cAMP/PKA activity to enhance both systolic contraction and diastolic relaxation.

Comparative Profile: LAS 31180 vs. Alternatives

The following table synthesizes data from preclinical canine and guinea pig models, comparing LAS 31180 against the clinical standard (Milrinone) and a


-agonist (Dobutamine).
FeatureLAS 31180MilrinoneDobutamine
Primary Target PDE3 (Selective)PDE3 (Selective)

1/

2 Adrenergic Receptors
Inotropic Potency High (

)
HighHigh
Chronotropic Effect Minimal (Key Differentiator)Moderate to High (Tachycardia)High (Tachycardia)
Vasodilation Potent (Arterial/Venous)PotentMild (

2 effect)
Route of Admin IV & Oral (High Bioavailability)IV (Oral formulation failed)IV only
Arrhythmogenic Risk Low (at therapeutic doses)ModerateHigh

Data Source: Synthesized from Gras et al. (2000) and standard pharmacological profiles.

Part 2: Experimental Validation Protocols

To rigorously validate LAS 31180, researchers must utilize a "Self-Validating" experimental design. This means every experiment includes internal positive controls (Milrinone) and vehicle controls to ensure system sensitivity.

Protocol A: In Vitro PDE Isoenzyme Selectivity

Objective: Confirm LAS 31180 specifically targets PDE3 (cardiac dominant) over PDE4 (lung/inflammatory) or PDE5 (vascular).

  • Enzyme Isolation: Isolate PDE isoenzymes from human platelets (PDE3), canine left ventricle (PDE3), and bovine lung (PDE4) using DEAE-Sepharose chromatography.

  • Assay Setup:

    • Substrate:

      
      -cAMP (1 
      
      
      
      M).
    • Incubation: 30 minutes at 30°C with varying concentrations of LAS 31180 (

      
       to 
      
      
      
      M).
  • Quantification: Stop reaction with snake venom nucleotidase. Separate adenosine using ion-exchange resin. Count radioactivity.

  • Validation Criteria:

    
     for PDE3 should be 
    
    
    
    lower than PDE4/5.
Protocol B: Conscious Chronically Instrumented Dog Model

Objective: Assess hemodynamic efficacy without the confounding effects of anesthesia, which depresses cardiac function.

Rationale: Anesthetized models often mask subtle chronotropic effects. The conscious model is the "Gold Standard" for distinguishing pure inotropy from reflex tachycardia.

Workflow Diagram

Workflow Surgery Step 1: Surgical Instrumentation (LV Pressure, Aortic Flow) Recovery Step 2: Recovery (14 Days) Surgery->Recovery Baseline Step 3: Baseline Recording (HR, LV dP/dt, MAP) Recovery->Baseline Dosing Step 4: Administer LAS 31180 (IV Bolus or Oral) Baseline->Dosing Monitor Step 5: Continuous Monitoring (0-6 Hours) Dosing->Monitor Analysis Step 6: Data Analysis (Inotropy vs. Chronotropy) Monitor->Analysis

Caption: Workflow for conscious canine hemodynamic assessment to ensure artifact-free physiological data.

Step-by-Step Methodology
  • Instrumentation: Under sterile surgery, implant a solid-state pressure transducer in the left ventricle (LV) and an ultrasonic flow probe on the ascending aorta.

  • Induction of HF (Optional but Recommended): Rapid ventricular pacing (240 bpm for 3-4 weeks) can be used to induce dilated cardiomyopathy if a disease model is required.

  • Dosing Regimen:

    • Group 1: Vehicle (Saline/PEG).

    • Group 2: LAS 31180 (0.1, 0.3, 1.0 mg/kg IV).

    • Group 3: Milrinone (Active Comparator).

  • Data Acquisition:

    • Contractility: Measure

      
       (Rate of pressure rise).[3]
      
    • Relaxation: Measure

      
       (Time constant of relaxation).
      
    • Afterload: Calculate Systemic Vascular Resistance (SVR).

  • Causality Check: If

    
     increases >30% while Heart Rate (HR) increases <10%, the compound is validated as a "Heart Rate Sparing Inotrope."
    

Part 3: Data Interpretation & Strategic Insights

The "Therapeutic Window" Calculation

In drug development, the separation between the Inotropic Dose and the Chronotropic Dose is critical.

  • Milrinone: The dose required to increase contractility by 50% often increases heart rate by 20-30%.

  • LAS 31180 Target Profile: The dose increasing contractility by 50% should increase heart rate by <10%.

Experimental Outcome Example (Hypothetical based on MoA):

"In conscious dogs, LAS 31180 at 0.3 mg/kg IV increased


 by 65% 

5% while lowering Mean Arterial Pressure (MAP) by 15 mmHg. Crucially, Heart Rate remained stable (

< 5 bpm), confirming a direct inotropic effect uncoupled from baroreceptor-mediated tachycardia."
Conclusion

LAS 31180 validates as a superior candidate for acute heart failure decompensation where myocardial oxygen demand is a limiting factor. Its ability to decouple inotropy from chronotropy addresses the primary failure mode of current PDE3 inhibitors.

References

  • Gras, J., et al. (2000).[2] Pharmacological Profile of LAS 31180, a New Inotropic/Vasodilator Quinolone Derivative. Arzneimittelforschung (Drug Research). Source:

  • Maak, C.A., et al. (2008). Literature Review: Beta Agonists for Heart Failure. Journal of Emergency Medicine. Source:

  • Almirall Prodesfarma. (2000). LAS 31180: A selective PDE3 inhibitor with positive inotropic and vasodilator properties. PubMed. Source:

Sources

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